Stereochemical Architecture and Synthetic Pathways of 3,6-Dimethyl-4-Octene
Executive Summary 3,6-Dimethyl-4-octene ( ) represents a textbook example of high-order stereochemical complexity within a symmetrical acyclic hydrocarbon framework. Often utilized as a model substrate in combustion kine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,6-Dimethyl-4-octene (
) represents a textbook example of high-order stereochemical complexity within a symmetrical acyclic hydrocarbon framework. Often utilized as a model substrate in combustion kinetics and as a hydrophobic scaffold in drug discovery, its utility is defined by its steric congestion and symmetry.
This guide provides a rigorous analysis of its molecular architecture, focusing on the interplay between its two chiral centers and the central alkene moiety. It details the self-validating McMurry coupling protocol for its synthesis and establishes a spectroscopic decision tree for isomer differentiation.
Part 1: Molecular Structure & Stereochemistry
Structural Analysis
The molecule consists of an 8-carbon chain with a central double bond at C4 and methyl substitutions at C3 and C6. This symmetry creates a unique stereochemical environment where the relationship between the two chiral centers (C3 and C6) determines the optical activity of the geometric isomers.
Key Structural Features:
Symmetry: The molecule possesses
symmetry (in chiral forms) or a plane of symmetry/inversion center (in meso forms).
Steric Strain: The 1,2-disubstitution at the double bond, combined with branching at the allylic positions (C3/C6), introduces significant
strain, particularly in the Z (cis) diastereomers.
Stereoisomer Enumeration
The molecule contains two stereogenic centers and one stereogenic double bond. While the theoretical maximum is
isomers, the molecular symmetry reduces this number due to the formation of meso compounds.
The 6 Unique Stereoisomers:
Geometry
Configuration (C3, C6)
Type
Optical Activity
(E)-Isomers
(3R, 6R)
Chiral
Active
(3S, 6S)
Chiral
Active
(3R, 6S)
Meso
Inactive
(Z)-Isomers
(3R, 6R)
Chiral
Active
(3S, 6S)
Chiral
Active
(3R, 6S)
Meso
Inactive
Critical Insight: In the synthesis of 3,6-dimethyl-4-octene from racemic precursors, the statistical distribution often favors the E-isomer due to thermodynamics, but the ratio of meso to dl (racemic) pairs is determined by the transition state of the coupling reaction.
Part 2: Spectroscopic Identification
Differentiation between the E and Z isomers, as well as the meso and dl pairs, requires high-field NMR.
Diagnostic NMR Signals (400 MHz,
)
Olefinic Protons (H4, H5):
(E)-Isomer:
ppm. Coupling constant Hz (Characteristic of trans-alkenes).
(Z)-Isomer:
ppm. Coupling constant Hz (Characteristic of cis-alkenes).
Allylic Methine (H3, H6):
Appears as a complex multiplet around
ppm.
Carbon-13 (
):
The allylic methyl groups in the Z-isomer are shielded (shifted upfield,
ppm) relative to the E-isomer ( ppm) due to the -gauche steric compression effect.
Stereochemical Assignment Workflow
Figure 1: Decision tree for the stereochemical assignment of 3,6-dimethyl-4-octene isomers based on NMR coupling constants and chiral chromatography.
Part 3: Synthetic Methodology
The most robust route to 3,6-dimethyl-4-octene is the McMurry Coupling of 2-methylbutanal. This method is preferred over Wittig olefination for symmetrical alkenes because it suppresses the formation of regioisomers.
Retrosynthetic Analysis
Target: 3,6-dimethyl-4-octene
Dimerization of 2-methylbutanal .
Precursor: 2-methylbutanal is commercially available in both racemic and enantiopure forms.
Stereocontrol: Using enantiopure (S)-2-methylbutanal yields exclusively (3S, 6S)-3,6-dimethyl-4-octene (E/Z mixture). Using racemic aldehyde yields the statistical mixture of meso and chiral pairs.
Protocol: Titanium-Mediated Dimerization
Safety Warning:
is violently reactive with water and releases HCl fumes. Perform all steps under inert atmosphere (Argon/Nitrogen).
Reagents:
Titanium(IV) chloride (
)
Zinc dust (activated)
Dry THF (Tetrahydrofuran)
Pyridine (optional, to suppress acid-catalyzed rearrangements)
2-Methylbutanal
Step-by-Step Procedure:
Preparation of Low-Valent Titanium species (
):
In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, suspend Zn dust (2.5 eq) in dry THF under Argon.
Cool to 0°C. Dropwise add
(1.2 eq) over 20 minutes. The solution will turn yellow, then green, and finally black/violet.
Reflux the mixture for 2 hours to ensure full reduction to the active low-valent species.
Coupling Reaction:
Cool the black slurry to 0°C.
Add a solution of 2-methylbutanal (1.0 eq) in dry THF dropwise over 1 hour. Note: Slow addition favors intermolecular coupling over side reactions.
Allow the mixture to warm to room temperature, then reflux for 4–8 hours to drive the deoxygenation of the intermediate pinacol.
Workup & Purification:
Cool to room temperature. Quench carefully with 10% aqueous
Purification: Distill at reduced pressure or perform flash chromatography (100% Hexanes) to isolate the alkene.
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the McMurry coupling.[1] The reaction proceeds via Single Electron Transfer (SET) to form a pinacolate, followed by extrusion of titanium oxides.
Part 4: Applications & Physical Properties
Physical Data Table
Accurate physical properties are essential for modeling and identification.
Property
Value / Range
Notes
Molecular Formula
Molecular Weight
140.27 g/mol
Boiling Point
152°C - 155°C
Estimated based on 4-octene () + methyl effects.
LogP (Octanol/Water)
~4.3 - 4.5
Highly lipophilic
Refractive Index ()
1.4250 - 1.4350
Typical for branched alkenes
Density
~0.74 g/mL
Less dense than water
Research Applications
Combustion Kinetics: Used as a surrogate for branched-chain alkenes found in biodiesel and jet fuel. The branching at the allylic position significantly influences low-temperature oxidation pathways (e.g., hydrogen abstraction rates).
Drug Development (Pharmacophore):
Lipophilic Spacer: The 3,6-dimethyl-4-octene motif serves as a bulky, hydrophobic linker in drug design, restricting conformational freedom compared to a linear octene chain.
Metabolic Probe: The allylic methyl groups are susceptible to P450-mediated hydroxylation. Studying the metabolism of this molecule helps predict the stability of similar drug side-chains.
References
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.
Lipski, T. A., et al. (1997). "Titanium-Induced Coupling of Ketones."[1][2] Journal of Organic Chemistry, 62(13), 4566.
National Institute of Standards and Technology (NIST). "3,6-Dimethyl-4-octyn-3,6-diol (Precursor Data)." NIST Chemistry WebBook.
PubChem. "3,6-Dimethyl-4-octene Compound Summary."[3][4] National Library of Medicine.
Thermodynamic Stability of Dimethyl Substituted Octenes: A Technical Guide for Advanced Synthesis
Executive Summary As a Senior Application Scientist specializing in process chemistry, I frequently encounter challenges when scaling up the synthesis of branched alkenes for active pharmaceutical ingredients (APIs) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in process chemistry, I frequently encounter challenges when scaling up the synthesis of branched alkenes for active pharmaceutical ingredients (APIs) and lipid nanoparticle (LNP) precursors. Dimethyl substituted octenes—such as 2,6-dimethyl-2-octene and 3,7-dimethyl-1-octene—are critical structural building blocks. Their intrinsic thermodynamic stability dictates the regioselectivity of downstream functionalizations, including metathesis, hydrogenation, and hydroformylation. This whitepaper elucidates the structural determinants of thermodynamic stability in dimethyl octenes, provides quantitative thermodynamic data, and details self-validating experimental protocols for empirical laboratory validation.
Theoretical Framework: Structural Determinants of Stability
The thermodynamic stability of alkenes is fundamentally governed by their substitution patterns, a principle often summarized by Zaitsev's rule. For dimethyl substituted octenes, stability increases sequentially as carbon-hydrogen (C-H) bonds on the
carbons are replaced by carbon-carbon (C-C) bonds[1].
The causality behind this stability rests on two primary structural features:
Hyperconjugation: The primary stabilizing factor is hyperconjugation, which involves the delocalization of electrons from adjacent C-H or C-C
bonds into the empty antibonding orbital of the C=C double bond[2]. A trisubstituted alkene (e.g., 2,6-dimethyl-2-octene) benefits from significantly more hyperconjugative interactions than a terminal, disubstituted alkene (e.g., 2,6-dimethyl-1-octene), thereby lowering the molecule's overall potential energy[2].
Steric Strain and Isomerism: While higher substitution generally increases stability, bulky substituents in a cis (or Z) configuration introduce steric clash. This raises the potential energy of the molecule, decreasing its thermodynamic stability[3]. Consequently, trans (or E) isomers are typically more stable by approximately 1 to 2.8 kJ/mol (or ~1 kcal/mol) due to minimized steric repulsion[1][2].
Heats of Hydrogenation (
):
Because the complete hydrogenation of different positional isomers of a specific dimethyl octene yields the identical alkane (e.g., 2,6-dimethyloctane), comparing their heats of hydrogenation provides a direct, relative measure of their thermodynamic stabilities[4]. A less exothermic heat of hydrogenation indicates that the alkene started at a lower initial potential energy, marking it as the more thermodynamically stable isomer[1][4].
To illustrate these principles practically, we can analyze the relative stabilities of various 2,6-dimethyl octene isomers. The table below synthesizes established thermodynamic trends for substituted alkenes, applied specifically to the dimethyl octene scaffold[1][3][4].
Alkene Isomer
Substitution Pattern
Estimated (kcal/mol)
Relative Thermodynamic Stability
2,6-dimethyl-2-octene
Trisubstituted
~ -26.9
Highest (Maximized hyperconjugation)
(E)-2,6-dimethyl-3-octene
Disubstituted (Trans)
~ -27.4
High (Minimized steric strain)
(Z)-2,6-dimethyl-3-octene
Disubstituted (Cis)
~ -28.3
Moderate (Destabilized by steric clash)
2,6-dimethyl-1-octene
Disubstituted (Terminal)
~ -28.5
Lowest (Minimal hyperconjugation)
Experimental Methodology: Empirical Determination of Stability
Protocol A: Catalytic Isomerization Equilibration
Causality & Rationale: Alkenes possess restricted rotation around the
bond. However, under strongly acidic conditions, they undergo reversible protonation to form a transient carbocation intermediate, allowing the double bond to migrate and the system to reach a true thermodynamic equilibrium[2][3]. By measuring the equilibrium constant () via Gas Chromatography (GC-FID), we can calculate the Gibbs free energy difference ()[3]. Because the change in entropy () for structural isomerization is negligible, [3].
Step-by-Step Workflow:
Sample Preparation: Dissolve 10.0 mmol of pure 2,6-dimethyl-1-octene in 50 mL of anhydrous toluene in a round-bottom flask.
Catalyst Addition: Add 0.1 mol% of p-toluenesulfonic acid (PTSA) to initiate reversible carbocation formation.
Equilibration: Reflux the mixture at 110°C under an inert argon atmosphere for 24 hours. Note: Extended heating is required to ensure the system shifts completely from kinetic control to thermodynamic steady state.
Quenching: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous
. This neutralizes the acid catalyst, instantly "freezing" the isomer distribution[3].
GC-FID Analysis: Analyze the organic layer using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Utilize a high split ratio (e.g., 50:1) and a chiral or highly non-polar capillary column to ensure baseline separation of the E and Z isomers[5].
Data Processing: Integrate the peak areas to determine the molar ratio of the trisubstituted product to the disubstituted products, allowing for the calculation of
.
Protocol B: Reaction Calorimetry (Heat of Hydrogenation)
Causality & Rationale: Measuring the heat released during the catalytic addition of
across the bond directly quantifies the potential energy stored in the alkene[4]. This orthogonal method bypasses the need for equilibrium calculations and directly yields [3].
Step-by-Step Workflow:
Calorimeter Setup: Equilibrate an isothermal reaction calorimeter precisely at 25.0°C.
Solvent & Catalyst: Load 50 mL of anhydrous hexane and 50 mg of 10% Pd/C catalyst into the reaction vessel. Purge the headspace thoroughly with
gas.
Baseline Stabilization: Stir the suspension under 1 atm of
until the baseline heat flow is perfectly stable, indicating complete saturation of the solvent and catalyst surface.
Injection: Inject exactly 5.0 mmol of the target dimethyl octene isomer (e.g., 2,6-dimethyl-2-octene).
Measurement: Integrate the heat flow curve over time until the reaction returns to the baseline. The total integrated heat corresponds directly to the enthalpy of hydrogenation (
To ensure reproducibility and logical flow, the dual-validation methodology is mapped below.
Orthogonal validation workflow for determining alkene thermodynamic stability.
Implications in Drug Development and LNP Synthesis
In the synthesis of ionizable lipids for LNPs, branched tail architectures are critical for facilitating endosomal escape and modulating membrane fluidity. Dimethyl octenes are frequently utilized as precursors via cross-metathesis. However, if a less stable terminal alkene (e.g., 2,6-dimethyl-1-octene) is subjected to high-temperature catalytic conditions without careful control, it will spontaneously isomerize to the thermodynamically favored internal alkene (e.g., 2,6-dimethyl-2-octene) via double-bond shifting[6].
This thermodynamic sink alters the regiochemistry of subsequent functionalizations, leading to heterogeneous lipid mixtures that can severely compromise the safety, targeting, and efficacy profiles of the final drug product. Understanding and controlling this thermodynamic landscape is therefore a non-negotiable aspect of pharmaceutical process chemistry.
References
Hydrogenation of Alkenes: Heats of Formation.Yale University.
Stability Order of the substituted alkenes | Organic Chemistry Tutorial.Curly Arrows.
Stability of Alkenes.OpenOChem Learn.
Alkene Stability Increases With Substitution.Master Organic Chemistry.
7.6 Stability of Alkenes - Organic Chemistry.OpenStax.
Full text of "Isomerization Of Pure Hydrocarbons."Internet Archive.
A Technical Guide to the Stereochemistry of 3,6-Dimethyl-4-octene: Analysis of E/Z (Cis-Trans) Isomerism
Abstract: This technical guide provides a comprehensive examination of the principles and practical methodologies for analyzing cis-trans isomerism, specifically as it applies to the alkene 3,6-dimethyl-4-octene. Stereoi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive examination of the principles and practical methodologies for analyzing cis-trans isomerism, specifically as it applies to the alkene 3,6-dimethyl-4-octene. Stereoisomerism is a critical consideration in drug development and materials science, where the spatial arrangement of atoms can dictate biological activity, physical properties, and chemical reactivity. This document delineates the structural prerequisites for geometric isomerism, applies the Cahn-Ingold-Prelog (CIP) nomenclature for unambiguous assignment, and presents detailed protocols for the separation and characterization of the (E)- and (Z)-isomers. By synthesizing foundational theory with field-proven analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide serves as an in-depth resource for researchers, chemists, and professionals engaged in molecular analysis and design.
Foundational Principles of Geometric Isomerism in Alkenes
Geometric isomerism, a form of stereoisomerism, is a direct consequence of the unique bonding nature of alkenes. Understanding these foundational principles is paramount to analyzing specific molecules like 3,6-dimethyl-4-octene.
The Role of the Carbon-Carbon Double Bond: Restricted Rotation
The defining feature of an alkene is the carbon-carbon double bond, which consists of one sigma (σ) bond and one pi (π) bond.[1][2] The π bond is formed by the sideways overlap of p-orbitals, creating electron density above and below the plane of the σ bond.[1][2] For rotation to occur around this double bond, the π bond—with a bond energy of roughly 60 kcal/mole—must be broken, a process that does not occur under standard conditions.[1][3] This restricted rotation locks the substituent groups on each carbon into fixed spatial positions, giving rise to the possibility of different, isolable compounds known as stereoisomers.[4][5]
Criteria for Isomerism: The "Two Different Groups" Rule
The essential requirement for an alkene to exhibit geometric isomerism is that each carbon atom involved in the double bond must be attached to two different groups.[1][2][3][5] If either carbon is bonded to two identical groups, isomerism is not possible, as flipping the substituents on the other carbon would result in the same molecule.[1][2]
Nomenclature Systems: From Cis/Trans to the Cahn-Ingold-Prelog (E/Z) Convention
While the terms cis (groups on the same side) and trans (groups on opposite sides) are commonly used, they are best applied to alkenes where an identical group is attached to each carbon of the double bond.[6][7] For more complex or substituted alkenes, this system can become ambiguous.
To address this, the International Union of Pure and Applied Chemistry (IUPAC) has adopted the more rigorous E/Z notation based on the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10]
Priority Assignment: Groups attached to each carbon of the double bond are assigned a priority based on the atomic number of the atom directly bonded to the double-bond carbon. Higher atomic number equals higher priority.[8][9][11] If the first atoms are identical, one moves down the chain until the first point of difference is found.[3][7]
(Z) Isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning "together").[4][7]
(E) Isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated (E) (from the German entgegen, meaning "opposite").[4][7]
Stereochemical Analysis of 3,6-Dimethyl-4-octene
Structural Elucidation and Substituent Assignment
The molecule 3,6-dimethyl-4-octene has an eight-carbon backbone with a double bond between carbon-4 and carbon-5, and methyl groups at positions 3 and 6.
The groups attached to the double-bond carbons are:
On Carbon-4:
A hydrogen atom (-H)
A sec-butyl group (-CH(CH₃)CH₂CH₃)
On Carbon-5:
A hydrogen atom (-H)
A sec-butyl group (-CH(CH₃)CH₂CH₃)
Since each carbon of the double bond is attached to two different groups (a hydrogen and a sec-butyl group), 3,6-dimethyl-4-octene can and does exhibit geometric isomerism.[12]
Application of Cahn-Ingold-Prelog (CIP) Rules
We apply the CIP rules to assign priorities to the substituents on each carbon of the double bond:
On Carbon-4: The sec-butyl group (first atom: Carbon, Z=6) has a higher priority than the hydrogen atom (Z=1).
On Carbon-5: The sec-butyl group (first atom: Carbon, Z=6) has a higher priority than the hydrogen atom (Z=1).
This leads to the following isomer assignments:
(Z)-3,6-dimethyl-4-octene (cis-isomer): The two high-priority sec-butyl groups are on the same side of the double bond.
(E)-3,6-dimethyl-4-octene (trans-isomer): The two high-priority sec-butyl groups are on opposite sides of the double bond.
Visualization of (E)- and (Z)-3,6-Dimethyl-4-octene
The distinct spatial arrangements of these isomers are best represented through structural diagrams.
Caption: Skeletal representations of (Z) and (E) isomers of 3,6-dimethyl-4-octene.
Synthesis and Separation of E/Z Isomers
The practical analysis of isomers requires their physical separation. This section outlines a common strategy for synthesis and a robust protocol for separation.
Synthetic Strategy: Stereoselective Reduction of Alkynes
A powerful method for synthesizing specific alkene isomers is the stereoselective reduction of the corresponding alkyne, 3,6-dimethyl-4-octyne.
Synthesis of the (Z)-isomer (cis): Catalytic hydrogenation of the alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively produces the cis-alkene.
Synthesis of the (E)-isomer (trans): Dissolving metal reduction, typically using sodium metal in liquid ammonia, selectively yields the trans-alkene.
Separation Protocol: High-Resolution Gas Chromatography (GC)
Gas chromatography is an ideal technique for separating volatile isomers.[13] Due to the similar boiling points of many geometric isomers, the choice of stationary phase is critical for achieving resolution.[14]
Experimental Protocol:
System Preparation: Equip a gas chromatograph with a flame ionization detector (FID) and a high-polarity capillary column (e.g., a Carbowax-type polyethylene glycol (PEG) or a dicyanoallyl polysiloxane phase).
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at an optimized flow rate.
Injector and Detector Temperature: Set the injector and detector temperatures to 250 °C to ensure rapid volatilization and prevent peak broadening.
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
Hold: Maintain 150 °C for 5 minutes.
Sample Injection: Inject 1 µL of the isomer mixture (dissolved in a volatile solvent like hexane) using a split injection mode (e.g., 50:1 split ratio).
Data Acquisition: Record the chromatogram, noting the retention times of the eluting peaks. The slightly different polarities of the cis and trans isomers will lead to differential retention on the polar column, allowing for their separation.[14][15]
Causality in Method Selection: Why GC with a Polar Stationary Phase?
While geometric isomers often have very close boiling points, their shapes and electron distributions differ. The cis isomer is generally more polar and has a less symmetrical shape than the trans isomer.[16] A polar GC stationary phase interacts more strongly with the slight dipole moment of the cis isomer, increasing its retention time relative to the less polar trans isomer. This differential interaction is the key to achieving chromatographic separation where simple distillation would fail.[14]
Spectroscopic Characterization and Isomer Identification
Once separated, the identity of each isomer must be confirmed. NMR and IR spectroscopy provide definitive data based on the unique magnetic and vibrational environments within each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful method for distinguishing geometric isomers.[17][18]
4.1.1 ¹H NMR Protocol and Data Interpretation
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Analysis: The primary diagnostic feature is the vicinal coupling constant (³J) between the two vinylic protons (the hydrogens on C4 and C5).
(E)-isomer (trans): The vinylic protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 12-18 Hz .[18][19]
(Z)-isomer (cis): The vinylic protons are syn-clinal, leading to a smaller coupling constant, typically in the range of 6-12 Hz .[18][19]
This significant and predictable difference in ³J values provides an unambiguous method for isomer assignment.[20]
4.1.2 ¹³C NMR as a Confirmatory Method
The chemical shifts of the vinylic carbons (C4 and C5) and the adjacent alkyl carbons can also differ between isomers due to steric effects (the "gamma-gauche effect"), providing complementary data for structural confirmation.[21]
IR spectroscopy can distinguish between cis and trans isomers by identifying characteristic out-of-plane C-H bending vibrations.[22]
4.2.1 IR Protocol and Diagnostic Peaks
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates.
Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Data Analysis:
(E)-isomer (trans): A strong and characteristic absorption band appears at approximately 960-980 cm⁻¹ . This peak is due to the out-of-plane C-H wagging vibration of the trans-substituted double bond.[22]
(Z)-isomer (cis): A broader and often weaker absorption band is observed around 675-730 cm⁻¹ for the cis C-H wagging vibration.[22]
Both isomers will also show a C=C stretch between 1600-1680 cm⁻¹ and sp² C-H stretching just above 3000 cm⁻¹.[23][24]
Data Summary Table
Parameter
(Z)-Isomer (cis)
(E)-Isomer (trans)
Rationale for Difference
¹H NMR (³JHH)
6-12 Hz
12-18 Hz
Dihedral angle dependence of vicinal coupling.[18][19]
IR (C-H bend)
~675-730 cm⁻¹ (broad)
~960-980 cm⁻¹ (strong)
Different symmetry of the out-of-plane bending mode.[22]
Boiling Point
Generally higher
Generally lower
The cis isomer often has a small net dipole moment, leading to stronger intermolecular forces.[16]
Melting Point
Generally lower
Generally higher
The more symmetric trans isomer can pack more efficiently into a crystal lattice.[16]
Stability
Less stable
More stable
Steric strain between the bulky sec-butyl groups on the same side of the double bond.[16][25][26]
Thermodynamic Stability
Steric Strain in the (Z)-Isomer
In acyclic systems, trans isomers are typically more thermodynamically stable than their cis counterparts.[16] This stability difference arises from steric strain (also known as van der Waals strain) in the cis isomer, where the two bulky substituent groups (in this case, the sec-butyl groups) are forced into close proximity on the same side of the double bond.[26][27] This unfavorable interaction raises the ground-state energy of the molecule.
Quantifying Stability: Heats of Hydrogenation
The relative stability of the two isomers can be experimentally quantified by measuring their heats of hydrogenation (ΔH°hydrog).[26] Both isomers react with H₂ in the presence of a catalyst (e.g., Pd/C) to produce the same alkane, 3,6-dimethyloctane. Because the (Z)-isomer starts at a higher energy level due to steric strain, its hydrogenation releases more energy than that of the (E)-isomer.[26][27] The difference between the two heats of hydrogenation is equal to the difference in stability between the isomers.[28]
Caption: Energy diagram illustrating the relative stability via heats of hydrogenation.
Implications for Research and Development
The precise control and characterization of geometric isomers are not merely academic exercises. In drug development, two isomers of the same molecule can have vastly different pharmacological effects, with one being therapeutic and the other inactive or even toxic. Similarly, in materials science, the geometry of alkene monomers can significantly influence the properties of the resulting polymers, such as their melting point, crystallinity, and mechanical strength. A thorough understanding and application of the principles and techniques outlined in this guide are therefore essential for innovation and safety in these fields.
References
Stereoisomerism in Alkenes (OCR A Level Chemistry A): Revision Note. Save My Exams.
Cahn Ingold Prelog Rules | E Z Naming of Alkenes. Unknown Source.
The Biological and Biophysical Activity of 3,6-Dimethyl-4-Octene Derivatives: A Technical Guide
Target Audience: Researchers, Synthetic Biologists, and Formulation Scientists Discipline: Metabolic Engineering, Chemical Ecology, and Interfacial Science Executive Summary The chemical space of branched alkenes, specif...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Biologists, and Formulation Scientists
Discipline: Metabolic Engineering, Chemical Ecology, and Interfacial Science
Executive Summary
The chemical space of branched alkenes, specifically 3,6-dimethyl-4-octene and its derivatives (diols, ketones, and saturated analogs), represents a critical intersection between synthetic biology, entomological chemical ecology, and industrial formulation science. Historically viewed merely as structural isomers of decene, these compounds are now recognized for their unique steric profiles. The symmetric sec-butyl branching around a central olefinic or diol core imparts exceptional biological and biophysical properties.
As an Application Scientist, I have structured this whitepaper to dissect the causality behind these properties across three distinct domains:
Metabolic Engineering: The in vivo biosynthesis of 3,6-dimethyl-4-octene as an advanced, high-energy-density biofuel[1].
Chemical Ecology: The role of its saturated analogs as cuticular hydrocarbons (CHCs) in insect desiccation resistance and pheromonal signaling[2].
Interfacial Biophysics: The application of 3,6-dimethyl-4-octene-3,6-diol as a high-performance, low-foaming non-ionic surfactant[3].
Metabolic Engineering: Biosynthesis of Advanced Biofuels
The push for "drop-in" biofuels that mimic the energy density and cold-flow properties of petroleum-derived jet and diesel fuels has driven the metabolic engineering of Escherichia coli. Linear alkanes often suffer from poor cold-flow properties (high freezing points). Branched alkenes like 3,6-dimethyl-4-octene disrupt crystalline packing, maintaining fluidity at low temperatures[1].
The Enzymatic Causality: Overcoming Steric Hindrance
Synthesizing a highly branched C10 backbone in vivo bypasses traditional fatty acid synthesis, which strongly favors linear chains. Instead, the pathway hijacks amino acid metabolism (e.g., isoleucine degradation) to pool 2-methylbutanal.
The critical step relies on a specific Benzaldehyde Lyase (BAL) isolated from Pseudomonas fluorescens. Why BAL? Traditional aldolases struggle with the steric bulk of alpha-branched aldehydes. BAL efficiently catalyzes the C-C ligation of two 2-methylbutanal molecules to form the acyloin intermediate, 3,6-dimethyl-5-hydroxy-4-octanone[1]. Following reduction to a diol, a highly promiscuous Diol Dehydratase (DDH3) from Klebsiella pneumoniae is employed because its active site pocket is wide enough to accommodate the dual sec-butyl groups, abstracting the hydroxyl to yield the ketone, which is subsequently reduced and dehydrated to the target alkene[1].
Fig 1. Engineered biosynthetic pathway for 3,6-dimethyl-4-octene production in E. coli.
Protocol: In Vivo Biosynthesis and GC-MS Quantification
To validate the biological activity of the BAL and DDH3 enzymes, the following self-validating protocol is standard for quantifying pathway flux:
Strain Preparation: Transform E. coli with plasmids containing codon-optimized bal (from P. fluorescens) and ddh3 (from K. pneumoniae) under an inducible T7 promoter.
Cultivation: Grow cells in M9 minimal media supplemented with 2% glucose at 37°C until OD600 reaches 0.6. Induce with 0.5 mM IPTG and shift to 30°C for 24 hours.
Substrate Spiking (Optional): To isolate the efficiency of the downstream pathway, spike the culture with 10 mM 2-methylbutanal.
Extraction: Harvest 5 mL of culture. Lyse cells via sonication and extract metabolites using a 1:1 volume of ethyl acetate containing 1-octanol as an internal standard.
GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with an HP-5MS column.
Validation: Confirm the presence of 3,6-dimethyl-4,5-octanediol (intermediate) and 3,6-dimethyl-4-octene (product) by matching fragmentation patterns (m/z) with synthetic standards.
Chemical Ecology: Cuticular Hydrocarbons (CHCs)
In entomology, the saturated derivative 3,6-dimethyloctane plays a profound role in insect survival and communication. Insects secrete a complex mixture of cuticular hydrocarbons (CHCs) onto their epicuticle.
The biological causality here is driven by thermodynamics. Linear alkanes pack tightly, creating a rigid barrier that prevents water loss (desiccation resistance). However, a purely rigid barrier would crack under mechanical stress. The incorporation of branched alkanes like 3,6-dimethyloctane lowers the melting point of the CHC mixture, providing essential fluidity and flexibility to the exoskeleton[2]. Furthermore, the specific stereochemistry of the methyl branches serves as a highly specific lock-and-key mechanism for olfactory receptors, functioning as species-specific pheromones and kairomones[2].
Moving from biology to industrial formulation, the derivative 3,6-dimethyl-4-octene-3,6-diol is a highly specialized non-ionic surfactant[3]. Though technically an alkene, it belongs to the industrial class of "acetylene alcohol-based surfactants" because it is synthesized via the ethynylation of ketones followed by partial hydrogenation.
Mechanism of Action: Why it Defoams
Traditional surfactants (like SDS or linear ethoxylates) stabilize foam because their linear hydrophobic tails align parallel to each other, creating a cohesive, elastic film at the air-water interface.
3,6-dimethyl-4-octene-3,6-diol subverts this. The central rigid double bond, flanked by bulky methyl and sec-butyl groups, forces the molecule into a "T-shape" or "umbrella" conformation. When it migrates to the air-water interface, it cannot pack tightly. Instead, it spreads rapidly, displacing foam-stabilizing proteins or linear surfactants. Because the branched tails cannot form strong intermolecular Van der Waals interactions, the resulting interfacial film is highly brittle, causing foam lamellae to rupture instantly[3].
Quantitative Data Summary
Compound Derivative
Primary Biological/Industrial Role
Key Mechanism of Action
Ref
3,6-Dimethyl-4-octene
Advanced Biofuel / Alkene Precursor
High energy density; disrupts crystalline packing for low-temp fluidity.
Protocol: Dynamic Surface Tension and Defoaming Assay
To validate the biophysical activity of 3,6-dimethyl-4-octene-3,6-diol in ink or coating compositions:
Sample Preparation: Prepare a 0.5% (w/v) aqueous dispersion of the diol. Ensure complete homogenization using a high-shear mixer.
Dynamic Surface Tension (DST): Use a Maximum Bubble Pressure Tensiometer. Measure surface tension at surface ages ranging from 10 milliseconds to 10 seconds. Causality: High-speed printing creates new interfaces in milliseconds; static tension is irrelevant. The branched diol should drop DST below 35 mN/m within 50 ms.
Defoaming Assay (Ross-Miles Pour Test): Drop 200 mL of a standard foaming solution (containing 0.1% SDS) mixed with 0.05% of the target diol from a height of 90 cm into a receiving pool.
Quantification: Measure the initial foam height (t=0) and the foam height after 5 minutes (t=5 min). A successful defoamer will show an initial height reduction of >70% compared to the control, and complete collapse at t=5 min.
The biological and biophysical utility of 3,6-dimethyl-4-octene and its derivatives is inextricably linked to its highly branched, sterically demanding structure. Whether acting as a fluidizing agent in insect cuticles, a high-performance drop-in biofuel synthesized via engineered lyases, or a rapid-spreading defoamer in industrial inks, this chemical scaffold demonstrates how precise stereochemical and structural control dictates macroscopic function. Future drug development and synthetic biology efforts should look toward optimizing the promiscuity of enzymes like DDH3 to further expand the accessible chemical space of branched alkenes.
Technical Assessment: Safety, Toxicity, and Handling of 3,6-Dimethyl-4-Octene
CAS Number: 29342-91-4 Formula: C₁₀H₂₀ Synonyms: (E)-3,6-dimethyl-4-octene; 4-Octene, 3,6-dimethyl- Executive Summary This technical guide provides a comprehensive safety and toxicological assessment of 3,6-dimethyl-4-oc...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 29342-91-4
Formula: C₁₀H₂₀
Synonyms: (E)-3,6-dimethyl-4-octene; 4-Octene, 3,6-dimethyl-
Executive Summary
This technical guide provides a comprehensive safety and toxicological assessment of 3,6-dimethyl-4-octene , a branched C10 alkene isomer. While specific experimental toxicological data for this exact isomer is limited in public registries, this assessment utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally validated C10 branched alkenes (e.g., iso-decene, 2,6-dimethyl-4-octene).
Key Hazards: The primary risks associated with this compound are flammability (Category 3), aspiration toxicity (Category 1), and skin irritation . It acts as a central nervous system (CNS) depressant at high vapor concentrations.
Physicochemical Profile & Identity
The structural branching of 3,6-dimethyl-4-octene (methyl groups at C3 and C6 flanking the C4=C5 double bond) imparts steric hindrance that influences both its volatility and metabolic rate compared to linear 1-decene.
Specific Target Organ Toxicity - Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.
Hazardous to the Aquatic Environment (Chronic Category 2): H411 - Toxic to aquatic life with long lasting effects.
Toxicological Mechanisms & Metabolic Pathway
3.1 Absorption and Distribution
Due to its high lipophilicity (Log Kow > 4), 3,6-dimethyl-4-octene is rapidly absorbed via inhalation and dermal routes. It distributes preferentially to lipid-rich tissues, including the brain (causing narcosis) and adipose tissue.
3.2 Metabolic Activation (Bioactivation)
Alkenes are primarily metabolized by Cytochrome P450 (CYP) monooxygenases. The internal double bond at C4 is susceptible to epoxidation. However, the methyl substitutions at C3 and C6 create steric hindrance , potentially slowing the rate of epoxidation compared to terminal alkenes.
Key Pathway:
Epoxidation: CYP450 converts the alkene to 3,6-dimethyl-4,5-epoxyoctane.
Hydrolysis: Microsomal Epoxide Hydrolase (mEH) hydrolyzes the epoxide to the corresponding vicinal diol (3,6-dimethyloctane-4,5-diol).
Conjugation: The diol is glucuronidated and excreted in urine.
Visualizing the Metabolic Fate:
Figure 1: Predicted metabolic pathway. The epoxide intermediate is theoretically reactive but rapidly detoxified by epoxide hydrolase.
Dermal (Rabbit): LD50 > 2,000 mg/kg.[1] Moderate irritation (erythema/edema) due to defatting action.
Inhalation (Rat): LC50 > 20 mg/L (4h). High concentrations cause ataxia, tremors, and sedation.
Aspiration:CRITICAL HAZARD. If swallowed, low viscosity allows the liquid to enter the lungs, causing chemical pneumonitis, pulmonary edema, and potential fatality.
Safe Handling & Engineering Controls
4.1 Static Electricity Mitigation
3,6-dimethyl-4-octene is a static accumulator . Its low conductivity allows charge to build up during pumping or pouring, creating an ignition risk.
Protocol: Always bond and ground containers during transfer.
Flow Rate: Limit line velocity to < 1 m/s until the fill pipe is submerged.
Inerting: Use nitrogen blanketing for bulk storage to prevent flammable vapor-air mixtures.
4.2 Personal Protective Equipment (PPE)
Respiratory: If ventilation is inadequate (organic vapor concentration > OEL), use a NIOSH-certified respirator with Organic Vapor (OV) cartridges.
Skin:Nitrile or Viton gloves are recommended. Avoid Latex (rapid permeation by branched alkanes).
Eyes: Chemical splash goggles.
Emergency Response Protocols
Firefighting (Class B Fire)
Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.
Unsuitable: High-volume water jet (will spread the burning liquid).
Tactic: Cool adjacent containers with water spray. Vapors are heavier than air and may travel to ignition sources.
Spill Containment Workflow
Figure 2: Emergency response workflow for hydrocarbon spills.
References
National Institute of Standards and Technology (NIST). (2023). 4-Octene, 3,6-dimethyl- (CAS 29342-91-4) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]2]
OECD SIDS. (2003). SIDS Initial Assessment Report for SIAM 16: Higher Olefins (C6-C14). Organization for Economic Cooperation and Development. [Link]
European Chemicals Agency (ECHA). (2023). Registration Dossier: Alkenes, C10-14-branched and linear. ECHA REACH Database. ]">https://echa.europa.eu[3]
PubChem. (2024).[4][5] Compound Summary: 3,6-Dimethyloct-4-ene (CID 73165576). National Center for Biotechnology Information. [Link]
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]
The Elusive Volatile: Deconstructing the "Natural" Occurrence and Engineered Biosynthesis of 3,6-Dimethyl-4-octene
Executive Summary In the field of volatile organic compound (VOC) analysis, the detection of highly branched internal alkenes like 3,6-dimethyl-4-octene (C₁₀H₂₀) in natural matrices often presents an analytical paradox....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of volatile organic compound (VOC) analysis, the detection of highly branched internal alkenes like 3,6-dimethyl-4-octene (C₁₀H₂₀) in natural matrices often presents an analytical paradox. While frequently flagged in untargeted GC-MS screens of plant extracts or insect epicuticles, extensive literature reviews reveal no definitive evidence of 3,6-dimethyl-4-octene as a wild-type secondary metabolite[1]. Instead, its presence in "natural" volatile profiles is almost exclusively attributed to two sources: anthropogenic artifacts (off-gassing from synthetic polymers)[1] and engineered synthetic biology (recombinant microbial fermentation for advanced biofuels)[2][3].
This technical guide deconstructs the origins of this elusive volatile, detailing the metabolic pathways engineered to produce it, the industrial metathesis used to synthesize it, and the rigorous, self-validating analytical protocols required to accurately isolate and quantify it without falling victim to false positives.
The Analytical Paradox: True Metabolite vs. Anthropogenic Artifact
Terrestrial plants and insects utilize a vast array of branched alkanes and alkenes in their cuticular waxes and epicuticles to prevent desiccation and facilitate chemical communication[1]. However, the specific highly branched structure of 3,6-dimethyl-4-octene is a known signature of polyolefin degradation.
When researchers detect this compound in the headspace of natural samples, it is highly probable that the analyte leached from polypropylene or polyethylene materials used during sample collection, storage, or extraction[1]. Synthetic polymers subjected to thermal stress or irradiation release structural homologs of dimethyloctane and dimethyloctene[1]. Consequently, distinguishing between a novel biological origin and an anthropogenic artifact requires stringent analytical controls, specifically the use of polymer-free sampling environments and rigorous blank validations.
The "New Natural": Engineered Biological Production
While absent in wild-type flora, 3,6-dimethyl-4-octene is a highly prized target in the synthetic biology sector. Due to its branched structure, it exhibits a low freezing point and high energy density, making it an ideal "drop-in" advanced biofuel candidate[2].
To produce this volatile biologically, lignocellulosic biomass is first subjected to rapid pretreatment (e.g., dilute acid or steam explosion) to liberate C5 and C6 monosaccharides with minimal inhibitor formation[3]. These sugars are then fed to recombinant microorganisms (such as engineered Escherichia coli or Clostridium strains). Because wild-type microbes do not naturally accumulate these complex branched alkenes, heterologous pathways are introduced. For example, the expression of a benzaldehyde lyase (BAL) facilitates the C-C ligation of smaller aliphatic aldehydes (like 3-methylbutanal, derived from amino acid biosynthesis), followed by sequential reduction and dehydration catalyzed by specific dehydrogenases (e.g., DDH3) to yield the final C10 volatile[2].
Fig 1. Engineered biosynthetic pathway for 3,6-dimethyl-4-octene production from biomass.
Industrial Synthesis via Olefin Metathesis
Beyond biological fermentation, 3,6-dimethyl-4-octene is synthesized industrially to produce specialized surfactants[4]. The primary synthetic route involves the self-metathesis of methyl-substituted alpha olefins. Specifically, the cross-metathesis of 3-methylpent-1-ene yields 3,6-dimethyl-4-octene[4]. This catalytic redistribution of carbon-carbon double bonds produces symmetrical dimethyl-substituted linear internal olefins, which serve as highly stable, hydrophobic tails in complex non-ionic and anionic detergent formulations[4].
Analytical Methodology: HS-SPME-GC-MS
When targeting highly branched, non-polar olefins in complex aqueous matrices (such as fermentation broths or plant homogenates), direct liquid injection is plagued by matrix interference and low sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard, bypassing the non-volatile matrix entirely[1].
Self-Validating Protocol for Volatile Extraction
Causality & Design: This protocol is engineered as a self-validating system. By utilizing a salting-out effect, we thermodynamically force the non-polar analyte into the headspace. The choice of a PDMS/DVB fiber ensures that the divinylbenzene matrix captures the branched hydrocarbon, which might otherwise be outcompeted by highly polar matrix components[1].
Step 1: Matrix Modification & Preparation
Transfer 5.0 mL of the liquid sample (or 5.0 g of homogenized solid) into a 20 mL precision-thread glass headspace vial. Crucial: Ensure all caps are PTFE-lined to prevent polymer off-gassing.
Add 2.0 g of anhydrous NaCl. (Causality: The addition of salt increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the non-polar 3,6-dimethyl-4-octene and driving it into the headspace).
Spike the sample with 10 µL of a deuterated internal standard (e.g., Decane-d22) to allow for absolute quantification and recovery validation.
Step 2: Thermal Equilibration & Extraction
Incubate the vial at 50°C for 15 minutes with orbital agitation (250 rpm). This establishes a thermodynamic equilibrium between the liquid and the headspace.
Pierce the septum and expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes at 50°C[1].
Step 3: GC-MS Desorption and Analysis
Retract the fiber and immediately insert it into the GC injection port set to 250°C[4]. Leave exposed for 3 minutes for complete thermal desorption.
Chromatographic Separation: Utilize an HP-5 (5% Phenyl / 95% Dimethylpolysiloxane) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[4]. (Causality: The slight polarity of the phenyl groups provides optimal resolution for separating structural isomers of branched alkenes).
Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 280°C[4].
Detection: Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor for the parent ion (m/z 140) and characteristic fragmentation patterns.
Step 4: Quality Control (The Self-Validation Loop)
Run a "System Blank" (empty glass vial) and a "Matrix Blank" (water + NaCl) prior to sample analysis. If 3,6-dimethyl-4-octene is detected in the blanks, it confirms anthropogenic contamination from labware, invalidating the run.
Fig 2. HS-SPME-GC-MS analytical workflow for the isolation and detection of volatile alkenes.
Quantitative Data & Parameter Summary
The following table summarizes the critical physical properties and validated analytical parameters for the investigation of 3,6-dimethyl-4-octene.
Parameter
Value / Description
Rationale / Scientific Significance
Molecular Formula
C₁₀H₂₀
Highly branched decene isomer; target for advanced biofuels.
Molecular Weight
140.27 g/mol
Determines volatility profile and MS parent ion (m/z 140).
GC Column Phase
HP-5 (5% Phenyl)
Optimal stationary phase polarity for separating branched aliphatic isomers[4].
SPME Fiber Coating
65 µm PDMS/DVB
Divinylbenzene enhances the retention of volatile hydrocarbons[1].
Primary Anthropogenic Source
Polyolefin resin off-gassing
Critical interference source in untargeted natural product screening[1].
Industrial Precursor
3-methylpent-1-ene
Undergoes self-metathesis to yield the target compound for surfactants[4].
References
US8211689B2 - Biofuel production
Google Patents
URL
WO2015126462A1 - Preparation of surfactants via cross-metathesis
Google Patents
URL
US10844413B2 - Rapid pretreatment
Google Patents
URL
Application Note: High-Purity Synthesis of 3,6-Dimethyl-4-Octene via Reductive Coupling
Executive Summary & Strategic Rationale The synthesis of 3,6-dimethyl-4-octene presents a classic challenge in organic synthesis: constructing a sterically hindered, symmetrical alkene with high regiocontrol. While Witti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of 3,6-dimethyl-4-octene presents a classic challenge in organic synthesis: constructing a sterically hindered, symmetrical alkene with high regiocontrol. While Wittig olefination is a standard textbook approach, it suffers from poor atom economy and difficult separation of triphenylphosphine oxide byproducts when applied to sterically crowded systems.
For this specific target, the McMurry Coupling (reductive dimerization of carbonyls) is the superior pathway. By coupling two units of 2-methylbutanal , we achieve the C10 backbone in a single step with high efficiency. This protocol details the "Instant Method" using TiCl₄/Zn , which avoids the handling of unstable TiCl₃ salts and provides a robust, reproducible route for scale-up.
The reaction proceeds via the formation of a Low-Valent Titanium (LVT) species (likely Ti(0) or Ti(I)/Ti(II) surface species). The mechanism involves two distinct stages:[1][2][3][4][5]
Pinacol Coupling: Single electron transfer (SET) from Ti to the aldehyde carbonyl generates a ketyl radical, which dimerizes to form a titanium pinacolate complex.[1]
Deoxygenation: The strong oxophilicity of titanium drives the extrusion of oxygen (forming stable TiO₂), collapsing the pinacolate into the alkene.
Figure 1: Mechanistic flow of the McMurry coupling for 3,6-dimethyl-4-octene synthesis.
Reagents & Equipment Preparation
Critical Reagent Specifications
To ensure reproducibility, strictly adhere to the following grades:
Titanium(IV) Chloride (TiCl₄): 99.9% purity. Warning: Fumes violently in air. Handle only under inert atmosphere.
Zinc Dust: <10 µm particle size. Activation is critical.
Activation Protocol: Wash Zn dust sequentially with 2M HCl, distilled water, ethanol, and diethyl ether. Dry under high vacuum at 100°C for 2 hours prior to use.
2-Methylbutanal: Distill immediately before use (bp 90-92°C) to remove oligomers or oxidation products (acids).
Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Distilled from Na/Benzophenone or dried via solvent purification columns.
Pyridine: Anhydrous (Optional, improves yield by scavenging acidic species).
Atmosphere: Argon or Nitrogen line (Schlenk technique).
Addition: Pressure-equalizing addition funnel.
Condenser: Reflux condenser fitted with an inert gas bubbler.
Detailed Experimental Protocol
Step 1: Generation of Low-Valent Titanium (LVT)
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel under a flow of Argon.
Solvent & Zinc: Charge the flask with Activated Zinc Dust (13.0 g, 200 mmol) and Anhydrous THF (150 mL) . Cool the slurry to 0°C using an ice bath.
TiCl₄ Addition: Carefully add TiCl₄ (11.0 mL, 100 mmol) dropwise via a syringe over 20 minutes.
Observation: The mixture will turn yellow, then green, and finally deep purple/black.
Caution: This addition is exothermic. Vapors may be generated.[6]
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. This ensures complete reduction to the active low-valent species.
Step 2: Coupling Reaction[1][7]
Aldehyde Preparation: Mix 2-Methylbutanal (8.6 g, 100 mmol) with 50 mL Anhydrous THF in the addition funnel.
Addition: While maintaining a gentle reflux, add the aldehyde solution dropwise to the black Ti slurry over 1 hour.
Note: Slow addition favors intermolecular coupling over side reactions.
Completion: Continue refluxing for an additional 6–8 hours. Monitor reaction progress via GC-MS (look for disappearance of the aldehyde peak at ~3.5 min and appearance of alkene at ~8.5 min).
Step 3: Workup & Quenching
Cooling: Cool the reaction mixture to room temperature.
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of 10% aqueous K₂CO₃ solution.
Why: Acidic quenching can cause alkene isomerization; basic quenching hydrolyzes titanium salts safely.
Extraction: Extract the aqueous slurry with Diethyl Ether (3 x 100 mL) .
Filtration: The resulting mixture will likely contain heavy titanium slurries. Filter through a pad of Celite to remove inorganic solids.
Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure (rotary evaporator, low vacuum to avoid volatile product loss).
Purification & Characterization
Distillation Protocol
The crude product is a liquid. Purification is best achieved via fractional distillation.
Procedure: Use a Vigreux column. Collect the fraction boiling between 155–162°C.
Characterization Data
Parameter
Expected Value
Notes
Appearance
Colorless liquid
Distinctive hydrocarbon odor
Refractive Index
Typical for C10 branched alkenes
GC-MS (EI)
[M]+
Base peak often or
¹H-NMR (CDCl₃)
5.1–5.3 (m, 2H)
Olefinic protons (C4, C5)
¹H-NMR (CDCl₃)
0.8–0.9 (t/d, 12H)
Terminal methyl groups
Isomer Analysis
The McMurry coupling typically yields a mixture of E (trans) and Z (cis) isomers.
Thermodynamic Preference: The E-isomer is generally favored due to steric repulsion between the bulky sec-butyl groups.
Separation: Isomers can often be resolved on a capillary GC column (e.g., DB-5 or HP-5). For preparative separation, use AgNO₃-impregnated silica gel chromatography.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common failure modes in McMurry coupling.
References
McMurry, J. E. (1989).[7] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.
Lipski, T. A., et al. (1997).[7] "Improved Procedure for the McMurry Coupling." Journal of Organic Chemistry, 62(13), 4566.
PubChem. (2023). "3,6-Dimethyl-4-octene Compound Summary." National Library of Medicine.
Organic Syntheses. (1998). "Reductive Coupling of Carbonyls: Preparation of Tetraphenylethylene." Org.[1][2][3][8][6][9] Synth. Coll. Vol. 9, p. 275. (Standard protocol adaptation).
Wittig reaction conditions for branched octene synthesis
Application Note: Precision Synthesis of Branched Octenes via Wittig Olefination Executive Summary Branched octenes (C8 alkenes) serve as critical intermediates in the synthesis of plasticizers, surfactants, and fine che...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Branched Octenes via Wittig Olefination
Executive Summary
Branched octenes (C8 alkenes) serve as critical intermediates in the synthesis of plasticizers, surfactants, and fine chemical building blocks. While industrial methods (e.g., dimerization of butenes) yield isomeric mixtures, pharmaceutical and high-value material applications require regio- and stereochemically pure isomers. This guide details the precision synthesis of 2-ethyl-1-hexene (a representative branched octene) using the Wittig reaction. It prioritizes regiospecificity, effective removal of triphenylphosphine oxide (TPPO) byproducts, and scalability.
Mechanistic Foundation & Strategic Planning
The Wittig Advantage
Unlike elimination reactions (E1/E2) which follow Zaitsev’s rule and often yield thermodynamic mixtures of internal alkenes, the Wittig reaction guarantees the position of the double bond based on the carbonyl location.[1]
Regiocontrol: Absolute. The double bond forms exactly where the carbonyl oxygen was.
Stereocontrol: Dependent on ylide stability and salt effects.[2]
Non-stabilized Ylides (Alkyl-substituted): Kinetic control favors (Z)-alkenes (cis) under salt-free conditions.
Stabilized Ylides (EWG-substituted): Thermodynamic control favors (E)-alkenes (trans).
Retrosynthetic Analysis: 2-Ethyl-1-hexene
To synthesize 2-ethyl-1-hexene (a terminal branched alkene), we utilize a non-stabilized methylide.
Step 1: Preparation of the Ylide (Inert Atmosphere)
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or Argon.
Add Methyltriphenylphosphonium bromide (4.29 g, 12 mmol) to the flask.
Add anhydrous THF (30 mL) via syringe. The salt will form a suspension.
Cool the suspension to 0°C (ice bath).
Add KOtBu (1.46 g, 13 mmol) in one portion (under positive
flow) or as a solution in THF.
Observation: The mixture will turn bright yellow instantly, indicating the formation of the ylide (
).
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Addition of Carbonyl
Cool the ylide solution back to -78°C (acetone/dry ice) if high stereocontrol is needed (less critical for terminal alkenes, 0°C is acceptable here). Recommendation: 0°C for this specific substrate.[5]
Add 2-Ethylhexanal (1.28 g, 10 mmol) dissolved in 5 mL anhydrous THF dropwise over 10 minutes.
Note: The yellow color typically fades as the ylide is consumed and the betaine/oxaphosphetane forms.
Remove the cooling bath and allow the reaction to warm to RT. Stir for 4–6 hours.
Monitoring: Check by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (
) should disappear; alkene spot () appears.
Step 3: Quench and Workup (TPPO Removal Strategy)
Standard aqueous workup often leads to emulsions with TPPO. We employ a precipitation protocol.
Quench: Add saturated aqueous
(10 mL) to the reaction mixture.
Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator) at low temperature (<30°C) to avoid volatility loss of the octene.
Extraction: Resuspend the residue in Pentane (50 mL). TPPO is poorly soluble in pentane.
Filtration (The Silica Plug):
Prepare a fritted funnel with a 2 cm pad of silica gel.
Pour the pentane suspension through the silica pad.[4]
Wash with additional pentane (2 x 20 mL).
Result: The non-polar branched octene elutes; the polar TPPO and salts remain on the silica.
Solvent Removal: Carefully evaporate the pentane. Since 2-ethyl-1-hexene has a boiling point of ~120°C, use a rotary evaporator at 200 mbar/40°C, do not go to full vacuum.
Step 4: Purification
If high purity (>99%) is required, perform a vacuum distillation (bulb-to-bulb or Kugelrohr).
Collect the fraction boiling at ~120°C (atmospheric equivalent).
Optimization & Troubleshooting
Base and Solvent Selection Matrix
The choice of base affects the ylide equilibrium and Z/E selectivity (for internal alkenes).
Parameter
Condition A (Standard)
Condition B (High Z-Selectivity)
Condition C (Difficult Substrates)
Base
KOtBu (Solid)
NaHMDS or KHMDS (Solution)
n-BuLi
Solvent
THF
THF (Salt-free)
Ether/THF
Temp
0°C RT
-78°C RT
0°C Reflux
Use Case
Terminal Alkenes
Internal Z-Alkenes
Sterically Hindered Ketones
Advanced TPPO Removal (ZnCl
Method)
For scales >10g where chromatography is costly, use the Zinc Chloride complexation method [1].
Dissolve crude mixture in Ethanol/Toluene (1:1).
Add anhydrous ZnCl
(2 equiv relative to TPPO).
Stir for 2 hours. A precipitate of
forms.
Filter the solid.[4][6][7] The filtrate contains the alkene.
Troubleshooting Guide
Problem: Low Yield with Ketones (e.g., making internal octenes).
Solution: Switch to n-BuLi as base to generate a "salt-free" ylide, or heat the reaction to reflux after addition. Alternatively, use the Horner-Wadsworth-Emmons (HWE) reaction if a stabilized ylide can be used.[3][8]
Problem: Product Volatility.
Cause: C8 alkenes are volatile.
Solution: Avoid high-vacuum drying. Use pentane for extraction and distill carefully.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-ethyl-1-hexene.
References
Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[9] Journal of Organic Chemistry, 2012. Link
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989.[6] Link
Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994. Link
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols." Link
BenchChem Application Note. "Triphenylphosphine Oxide Removal Strategies." Link (Cited for general TPPO removal context).
Disclaimer: This protocol involves the use of pyrophoric bases and moisture-sensitive reagents. All procedures should be performed in a fume hood with appropriate PPE.
Application Note: Thermodynamic Rationale and Protocol for the Liquid-Liquid Extraction of 3,6-Dimethyl-4-octene
Executive Summary & Physicochemical Profiling The isolation of volatile, highly non-polar intermediates from complex reaction matrices is a critical bottleneck in chemical synthesis and drug development. 3,6-Dimethyl-4-o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
The isolation of volatile, highly non-polar intermediates from complex reaction matrices is a critical bottleneck in chemical synthesis and drug development. 3,6-Dimethyl-4-octene (C₁₀H₂₀, MW: 140.27 g/mol ) is a branched internal alkene frequently generated via the self-metathesis of alpha-olefins[1][2].
Extracting this target molecule presents a unique physicochemical challenge:
High Hydrophobicity: Lacking any polar functional groups, it is strictly lipophilic.
Moderate Volatility: With an estimated boiling point of ~155–160 °C, the target is susceptible to co-evaporation during post-extraction solvent removal.
Isomerization Risk: As an internal alkene, it is sensitive to double-bond migration under acidic conditions.
This guide provides a thermodynamically grounded, self-validating protocol for the liquid-liquid extraction (LLE) of 3,6-dimethyl-4-octene, balancing extraction efficiency with the American Chemical Society (ACS) Green Chemistry Institute (GCI) standards[3].
Thermodynamic Rationale for Solvent Selection
Traditional solvent selection relies heavily on empirical trial-and-error. To engineer a more predictive and scalable extraction, we apply Hansen Solubility Parameters (HSPs) [4]. The HSP framework divides the total cohesive energy of a liquid into three intermolecular forces:
Dispersion forces (
)
Polar interactions (
)
Hydrogen bonding (
)
The affinity between the solvent and the target solute is quantified by the interaction radius (
), calculated as:
For optimal miscibility and extraction efficiency, the
value should be minimized (ideally )[5]. Because 3,6-dimethyl-4-octene is a branched hydrocarbon, its estimated HSP profile is entirely dominated by dispersion forces (, , ).
Causality in Solvent Choice
While pentane and hexane offer near-perfect thermodynamic affinity (
) and excellent boiling point differentials ( °C) for easy concentration, they are flagged as "Red" (High Concern) by the ACS GCI due to extreme flammability and neurotoxicity[6][7]. Heptane provides the optimal balance of safety, high thermodynamic affinity (), and sufficient volatility. For strictly green workflows, Cyclopentyl methyl ether (CPME) is the premier alternative, offering low peroxide formation and excellent phase separation, despite a slightly higher [8].
Solvent Screening & Quantitative Data
The following table summarizes the quantitative assessment of candidate solvents based on their HSP distance to the target, volatility, and green chemistry metrics.
Solvent
(MPa)
Boiling Point (°C)
ACS GCI Score
3,6-dimethyl-4-octene
~15.0
~0.0
~0.0
0.0
~155.0
N/A
Pentane
14.5
0.0
0.0
1.0
36.1
Red (High Concern)
Hexane
14.9
0.0
0.0
0.2
68.7
Red (High Concern)
Heptane
15.3
0.0
0.0
0.6
98.4
Yellow (Usable)
CPME
15.6
3.0
4.5
5.5
106.0
Green (Preferred)
Ethyl Acetate
15.8
5.3
7.2
9.1
77.1
Green (Preferred)
Decision Matrix Workflow
Fig 1: Decision matrix for solvent selection based on HSP, volatility, and green chemistry metrics.
Optimized Liquid-Liquid Extraction (LLE) Protocol
To ensure this protocol is a self-validating system , an internal standard (IS) must be spiked into the matrix prior to extraction. This allows for absolute recovery quantification via GC-FID, proving the efficacy of the selected solvent.
Materials & Reagents
Target Matrix containing 3,6-dimethyl-4-octene.
Extraction Solvent: Heptane (HPLC Grade) or CPME.
Internal Standard (IS): Nonane (C₉H₂₀) – chosen because its boiling point (151 °C) closely mimics the target, ensuring any evaporative losses are normalized.
Wash Solution: Saturated aqueous NaCl (Brine).
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
Step 1: Matrix Preparation and IS Spiking
Transfer 10 mL of the aqueous/reaction matrix to a 50 mL separator funnel.
Spike the matrix with exactly 1.00 mL of a 10 mg/mL Nonane standard solution.
Causality: Spiking before extraction ensures that the IS undergoes the exact same partitioning and evaporative stresses as the target alkene, allowing for a self-validating recovery calculation.
Step 2: Primary Extraction
Add 10 mL of the selected extraction solvent (Heptane or CPME) to the separatory funnel.
Cap and invert gently 3-4 times. Vent the stopcock to release pressure.
Shake vigorously for 60 seconds to maximize the interfacial surface area, then allow the phases to separate for 5 minutes.
Drain the lower aqueous layer into a clean beaker. Collect the upper organic layer in an Erlenmeyer flask.
Step 3: Secondary Extraction & Salting-Out
Return the aqueous layer to the separatory funnel. Add 5 mL of saturated NaCl (brine) and 10 mL of fresh extraction solvent.
Shake vigorously and allow phase separation.
Causality: The addition of brine drastically increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the non-polar alkene in the aqueous layer, thermodynamically driving any residual target into the organic phase.
Step 4: Drying the Organic Phase
Combine the organic extracts.
Add 2-3 grams of anhydrous Na₂SO₄ and swirl until the powder is free-flowing (indicating all water has been absorbed).
Causality: Na₂SO₄ is strictly preferred over MgSO₄. Magnesium sulfate can act as a mild Lewis acid, which has the potential to catalyze the isomerization (double-bond migration) of sensitive internal alkenes like 3,6-dimethyl-4-octene. Na₂SO₄ is entirely neutral and preserves molecular integrity.
Step 5: Controlled Concentration
Decant the dried organic phase into a round-bottom flask.
Concentrate via rotary evaporation. Critical Parameters: Water bath at 30 °C, pressure no lower than 150 mbar (if using heptane).
Causality: Applying high vacuum or heat will cause the volatile 3,6-dimethyl-4-octene (BP ~155 °C) to co-evaporate with the solvent. Mild conditions ensure the solvent is removed while the target remains in the flask.
Analytical Validation & Troubleshooting
Inject the concentrated extract into a GC-FID or GC-MS system equipped with a non-polar column (e.g., DB-5 or HP-5).
Self-Validation Calculation:
Calculate the recovery of the target molecule relative to the Nonane internal standard. A recovery rate of >90% validates the thermodynamic solvent selection. If the ratio of Target/IS is consistent but overall peak areas are low, the loss occurred during rotary evaporation (Step 5). If the Target/IS ratio is low, the loss occurred due to poor partitioning (Step 2/3), indicating a need to switch from CPME to Heptane to lower the
value.
References
1.[1] Title: 3,6-Dimethyl-4-octene | C10H20 | CID 13082835 - PubChem - NIH. Source: nih.gov. URL:
2.[3] Title: ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Source: acs.org. URL:
3.[8] Title: Solvent Selection Guide - Department of Chemistry - University of York. Source: york.ac.uk. URL:
4.[6] Title: Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry - ACS.org. Source: acs.org. URL:
5.[7] Title: Solvent selection tool - American Chemical Society. Source: acs.org. URL:
6.[4] Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. Source: nih.gov. URL:
7.[2] Title: WO2015126462A1 - Preparation of surfactants via cross-metathesis - Google Patents. Source: google.com. URL:
8.[5] Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - ResearchGate. Source: researchgate.net. URL:
Application Notes and Protocols for the Polymerization of 3,6-Dimethyl-4-octene
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the prospective polymerization of 3,6-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the prospective polymerization of 3,6-dimethyl-4-octene. As a sterically hindered, non-strained internal olefin, this monomer presents unique challenges to conventional polymerization methodologies. This guide critically evaluates potential polymerization strategies, with a primary focus on a proposed protocol for chain-walking polymerization using α-diimine nickel catalysts. The rationale behind this approach is detailed, drawing from established successes with analogous, less-hindered internal olefins. While direct experimental data for the polymerization of 3,6-dimethyl-4-octene is not currently available in the public domain, this guide offers a scientifically grounded, exploratory framework for researchers seeking to pioneer the synthesis and characterization of novel polyolefins derived from this monomer. Detailed hypothetical protocols, expected outcomes, and potential applications of the resulting polymer are presented to facilitate future research in this area.
Introduction: The Challenge and Opportunity of 3,6-Dimethyl-4-octene
3,6-Dimethyl-4-octene is an acyclic internal olefin characterized by significant steric hindrance around its central double bond, imparted by the presence of methyl groups at the 3 and 6 positions. This molecular architecture renders it a challenging substrate for traditional polymerization techniques.
Ziegler-Natta Polymerization: Typically highly effective for α-olefins, Ziegler-Natta catalysts are generally unsuitable for internal and sterically hindered olefins due to the difficulty of the bulky monomer coordinating to the catalyst's active site.
Cationic Polymerization: While the alkyl groups offer some electron-donating character, the steric shielding of the double bond is likely to impede the approach of the growing polymer chain, making efficient polymerization improbable.
Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) is not applicable to this acyclic monomer. Acyclic diene metathesis (ADMET) would require a diene structure, which 3,6-dimethyl-4-octene lacks.
The most promising avenue for the polymerization of such a sterically encumbered internal olefin lies in the domain of chain-walking polymerization . This technique, notably employing late-transition metal catalysts such as α-diimine nickel and palladium complexes, has demonstrated the unique ability to polymerize internal olefins by "walking" the active metal center along the hydrocarbon chain to a less-hindered terminal position before monomer insertion.[1] This guide will primarily focus on a proposed methodology based on this innovative approach.
Chain-walking polymerization offers a potential solution to the steric challenges posed by 3,6-dimethyl-4-octene. The mechanism involves a series of β-hydride eliminations and re-insertions that allow the catalyst to move along the polymer chain, effectively isomerizing the point of attachment before the next monomer unit is added.[1] This results in a polymer with a unique branched structure, even from a linear monomer.
Rationale for Catalyst Selection
α-Diimine nickel(II) complexes, activated by a co-catalyst such as modified methylaluminoxane (MMAO), are the catalysts of choice for this proposed application. These catalysts have been successfully employed in the chain-walking polymerization of other internal octenes, such as trans-4-octene.[2][3] The steric and electronic properties of the α-diimine ligand can be tuned to influence the rate of chain-walking versus monomer insertion, which in turn dictates the microstructure of the resulting polymer.[4][5] For a highly hindered monomer like 3,6-dimethyl-4-octene, a catalyst with a less sterically demanding ligand framework may be necessary to facilitate monomer coordination.
Hypothetical Protocols
Disclaimer: The following protocols are proposed based on established procedures for analogous, less-hindered internal olefins, particularly trans-4-octene.[2][3] Significant optimization of reaction conditions will likely be necessary to achieve successful polymerization of 3,6-dimethyl-4-octene.
Synthesis of an α-Diimine Nickel(II) Pre-catalyst
A representative synthesis of an α-diimine nickel(II) pre-catalyst is outlined below. The choice of substituents on the aryl rings of the ligand can be varied to tune catalyst performance.
Protocol 3.1.1: Synthesis of bis[N,N'-(2,6-diisopropylphenyl)imino]acenaphthene dibromonickel(II)
Ligand Synthesis:
To a solution of acenaphthenequinone (1.0 eq) in glacial acetic acid, add 2,6-diisopropylaniline (2.2 eq).
.
Heat the mixture to reflux for 4 hours.
Cool the reaction to room temperature, resulting in the precipitation of the diimine ligand as a yellow solid.
Filter the solid, wash with cold methanol, and dry under vacuum.
Complexation with Nickel(II) Bromide:
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the synthesized α-diimine ligand (1.0 eq) in anhydrous dichloromethane (DCM).
Add a slurry of dimethoxyethane (DME) adduct of nickel(II) bromide (NiBr₂(DME)) (1.0 eq) in anhydrous DCM.
Stir the mixture at room temperature for 12 hours.
Reduce the solvent volume under vacuum and add pentane to precipitate the nickel complex.
Filter the solid, wash with pentane, and dry under vacuum to yield the α-diimine nickel(II) dibromide complex.
Chain-Walking Polymerization of 3,6-Dimethyl-4-octene
Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is crucial for the success of this polymerization.
Protocol 3.2.1: Small-Scale Polymerization Trial
Reagent Preparation:
Monomer Purification: 3,6-Dimethyl-4-octene should be rigorously purified by distillation over a drying agent (e.g., CaH₂) followed by passage through a column of activated alumina to remove any polar impurities.
Solvent: Anhydrous toluene is the recommended solvent. It should be purified using a solvent purification system or by distillation over sodium/benzophenone.
Co-catalyst: Modified methylaluminoxane (MMAO) solution in toluene.
Polymerization Setup:
In a glovebox, add the α-diimine nickel(II) pre-catalyst (e.g., 10 µmol) to a dried Schlenk tube equipped with a magnetic stir bar.
Add anhydrous toluene (e.g., 20 mL).
Place the Schlenk tube in a temperature-controlled bath (a starting temperature of 0 °C is recommended to potentially favor a more controlled polymerization).[3]
Polymerization Reaction:
Add the purified 3,6-dimethyl-4-octene (e.g., 1.0 M concentration) to the stirring catalyst solution.
Initiate the polymerization by adding the MMAO solution via syringe (an Al:Ni ratio of 200-500 is a typical starting point).
Allow the reaction to proceed for a designated time (due to anticipated slow kinetics, an initial run of 24 hours is suggested).
Termination and Polymer Isolation:
Terminate the polymerization by adding a small amount of acidified methanol (5% HCl in methanol).
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Filter the resulting polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
Expected Challenges and Troubleshooting
Low to No Polymer Yield: This is the most anticipated challenge due to the steric hindrance of the monomer.
Troubleshooting:
Increase the reaction temperature to provide more thermal energy to overcome the activation barrier. However, this may also increase the rate of chain transfer and termination reactions.[2]
Increase the monomer concentration.
Employ a significantly longer reaction time (e.g., 48-72 hours).
Screen different α-diimine nickel catalysts with varying steric and electronic properties. A catalyst with less bulky ortho-substituents on the N-aryl rings might be more effective.[4]
Low Molecular Weight Polymer: Steric hindrance can favor chain transfer over propagation.
Troubleshooting:
Conduct the polymerization at lower temperatures.[6]
Investigate different co-catalysts and Al:Ni ratios.
Characterization of the Hypothetical Poly(3,6-dimethyl-4-octene)
Should the polymerization be successful, the following characterization techniques are recommended:
Technique
Purpose
Expected Results
¹H and ¹³C NMR Spectroscopy
To determine the polymer microstructure, including the type and density of branches.
Complex spectra are expected, indicative of a highly branched, amorphous structure resulting from the chain-walking mechanism.
Gel Permeation Chromatography (GPC)
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
A broad PDI might be observed initially. The molecular weight is anticipated to be lower than that obtained with less-hindered olefins.
Differential Scanning Calorimetry (DSC)
To determine thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).
The polymer is expected to be amorphous, exhibiting a low Tg (likely below 0 °C) and no distinct melting point.[3]
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the polymer.
High thermal stability, characteristic of a polyolefin backbone, is expected.
Potential Applications
Based on the predicted properties of an amorphous, low-Tg polyolefin, poly(3,6-dimethyl-4-octene) could be a candidate for several specialty applications:
Elastomers and Adhesives: The highly branched and amorphous nature could lead to materials with elastomeric properties, suitable for applications in pressure-sensitive adhesives, sealants, or as toughening agents for other polymers.
Lubricant Additives: The hydrocarbon backbone and branched structure could make it a candidate for a viscosity index improver in lubricating oils.
Plasticizers: It could potentially act as a non-migrating plasticizer for more rigid polymers.
Membranes: The unique microstructure might lead to interesting gas or liquid separation properties.
Visualizations
Proposed Experimental Workflow
Caption: Proposed experimental workflow for the polymerization of 3,6-dimethyl-4-octene.
Conceptual Chain-Walking Mechanism
Caption: Conceptual overview of the chain-walking polymerization mechanism.
Gong, D., He, X. Highly active new α-diimine nickel catalyst for the polymerization of α-olefins. Dalton Transactions. 2012;41(31):9466-9472.
Killian, C. M., et al. Living Polymerization of α-Olefins Using NiII−α-Diimine Catalysts. Synthesis of New Block Polymers Based on α-Olefins. Journal of the American Chemical Society. 1997;119(47):11472-11473.
Chen, M., et al.
Wang, C., et al.
Fang, J., et al. Synthesis of polyolefin elastomers from unsymmetrical α-diimine nickel catalyzed olefin polymerization. Polymer Chemistry. 2018;9(30):4143-4150.
Eagan, J. M., et al. Understanding the Insertion Pathways and Chain Walking Mechanisms of α-Diimine Nickel Catalysts for α-Olefin Polymerization: A ¹³C NMR Spectroscopic Investigation. Macromolecules. 2017;50(18):7067-7077.
Leone, G., et al. Chain-Walking Polymerization of α-Olefins by α-Diimine Ni(II) Complexes: Effect of Reducing the Steric Hindrance of Ortho- and Para-Aryl Substituents on the Catalytic Behavior, Monomer Enchainment, and Polymer Properties. Macromolecules. 2018;51(4):1446-1461.
Leone, G., et al. Chain-Walking Polymerization of α-Olefins by α-Diimine Ni(II) Complexes: Effect of Reducing the Steric Hindrance of Ortho- and Para- Aryl Substituents on the Catalytic Behavior, Monomer Enchainment, and Polymer Properties.
Peng, D., et al. Living Chain-Walking (Co)
Sui, X., Chen, C. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry. 2019;10(17):2131-2139.
van der Burgt, F. P. T. J., et al. In search of a viable route to high-melting olefinic block copolymers. Comptes Rendus Chimie. 2016;19(1-2):118-127.
Leone, G., et al. Chain-Walking Polymerization of α-Olefins by α-Diimine Ni(II) Complexes. IRIS . 2018.
Kaminsky, W. Copolymerization of ethene with cyclic and other sterically hindered olefins.
Lumen Learning. 18.5. Radical Polymerization of Alkenes, Polymers. In: Organic Chemistry II.
Clark, J. Polymerization of Alkenes. Chemistry LibreTexts. 2023.
Ito, S., et al. Precision Chain-Walking Polymerization of trans-4-Octene Catalyzed by α-Diimine Nickel(II) Catalysts Bearing ortho-sec-Phenethyl Groups.
Ito, S., et al. Precision Chain-Walking Polymerization of trans-4-Octene Catalyzed by α-Diimine Nickel(II) Catalysts Bearing ortho-sec-Phenethyl Groups.
Ota, Y., et al. Chain-Walking Polymerization of Linear Internal Octenes Catalyzed by α-Diimine Nickel Complexes. Organometallics. 2018;37(10):1525-1534.
laboratory scale up procedures for dimethyl octene
Part 1: Executive Summary Objective: This guide details the process engineering and safety protocols for scaling up the synthesis of 3,7-Dimethyl-octenes (a mixture of isomers including 3,7-dimethyl-1-octene and 3,7-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
Objective:
This guide details the process engineering and safety protocols for scaling up the synthesis of 3,7-Dimethyl-octenes (a mixture of isomers including 3,7-dimethyl-1-octene and 3,7-dimethyl-2-octene) from the precursor 3,7-Dimethyl-3-octanol (Tetrahydrolinalool).[1]
Scope:
Transitioning from a 100 mL bench-scale feasibility study to a 10 L laboratory pilot scale. This scale-up is critical for generating sufficient material for downstream hydrogenation (to 2,6-dimethyloctane) or functionalization in fragrance and API intermediate workflows.[1]
Core Methodology:
The process utilizes acid-catalyzed dehydration driven by azeotropic distillation.[1] By continuously removing water, the equilibrium is shifted toward the alkene product.[1][2] This protocol emphasizes the use of a solid acid catalyst (Amberlyst-15) to minimize corrosion and simplify workup compared to traditional mineral acids (H₂SO₄).[1]
Part 2: Reaction Engineering & Safety Assessment
Reaction Mechanism
The dehydration proceeds via an E1 mechanism.[1][2] The tertiary alcohol is protonated, losing water to form a tertiary carbocation.[1][2] This intermediate collapses by losing a proton from an adjacent carbon, yielding a thermodynamic mixture of isomers (Zaitsev and Hofmann products).[2]
Figure 1: Mechanistic pathway for the acid-catalyzed dehydration of 3,7-dimethyl-3-octanol.[1]
Safety & Thermal Hazards (DSC Analysis)
Before scaling to 10 L, thermal stability must be validated.
).[2] Heat input is required to sustain the reaction.[1][2]
Adiabatic Potential: Low.[1][2] The primary risk is not thermal runaway, but flammability .[1][2] The product alkenes have lower flash points (
) than the starting alcohol.
Gas Evolution: None (unlike decarboxylation), but rapid boiling can pressurize the vessel if the condenser fails.[2]
Critical Hazard:Static Discharge. Non-polar alkenes can accumulate static charge during filtration or transfer.[1][2] Mitigation: Use grounded dip pipes and conductive vessels.[1][2]
Agitation: Overhead stirrer with pitch-blade impeller (200-300 RPM).
Temperature Control: Oil circulator (Huber/Lauda) set to
.
Distillation Head: Dean-Stark trap fitted with a high-efficiency double-coil condenser.[1]
Inerting: Nitrogen sweep (bubbler) to prevent flammable vapor accumulation.[1][2]
Part 4: Step-by-Step Scale-Up Protocol
Phase 1: Charging and Initiation
System Inerting: Purge the 10 L reactor with nitrogen for 15 minutes.
Loading: Charge 8.0 kg of 3,7-Dimethyl-3-octanol via a funnel.
Catalyst Addition: Add 160 g of Amberlyst-15 beads. Note: Ensure beads are dry; water inhibits the active sites.[1][2]
Agitation: Start stirring at 250 RPM. Ensure beads are suspended but not pulverized.[1][2]
Phase 2: Reaction (Reactive Distillation)
Heating: Set jacket temperature to
. The internal temperature will rise to the boiling point of the alcohol/water azeotrope ().[1]
Water Removal: As the reaction proceeds, water and alkene vapors will rise.[1][2]
Water is denser and will collect in the bottom of the Dean-Stark trap.[1]
The upper organic layer (alkene) in the trap should be allowed to overflow back into the reactor only if conversion is low.[1][2] However, for this scale, we typically collect the distillate continuously if the column provides separation from the starting alcohol.[1][2]
Alternative (Preferred for High Purity): Run in Reflux Mode where water is drained from the trap, and the organic phase returns to the pot until conversion is >98%.[1][2]
Monitoring: Drain water from the trap hourly. Record volume.
Theoretical Water Yield:
.
Endpoint: Reaction is complete when water evolution ceases (approx. 6-8 hours) and GC analysis shows <1% starting material.[1]
Phase 3: Workup & Isolation
Cooling: Cool reactor to
.
Filtration: Drain reactor contents through a coarse sintered glass filter or bag filter to remove the Amberlyst-15 catalyst.[1][2]
Recycle: The catalyst can be washed with hexane and reused 2-3 times.[1]
Neutralization: The filtrate may contain trace acid leaching.[1][2] Wash with 1 L of 5% NaHCO₃ solution in a separatory funnel or extractor.[1][2]
Drying: Dry the organic phase over MgSO₄ for 30 minutes, then filter.
Phase 4: Purification (Fractional Distillation)
The crude product contains isomers and trace alcohol.[2]
Transfer to a distillation flask with a 12-inch Vigreux column or packed column.
Check if pot temperature exceeded . Ensure N₂ inerting to prevent oxidative polymerization.
Cloudy Distillate
Water carryover
Dry crude more thoroughly with MgSO₄ or use molecular sieves before distillation.[1][2]
Part 8: References
NIST Chemistry WebBook. (2025).[1][2] 3,7-Dimethyl-3-octene Thermochemical Data. National Institute of Standards and Technology.[1][2][3] Retrieved from [Link]
PubChem. (2025).[1][2] Compound Summary: 3,7-Dimethyl-3-octanol (Tetrahydrolinalool).[1] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
Org. Synth. (1990).[2] General Procedures for Acid-Catalyzed Dehydration of Alcohols. (General reference for methodology).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Stringency Purification of Liquid Alkenes for Catalytic & Pharmaceutical Applications
Abstract
Commercial liquid alkenes (e.g., styrene, 1-octene, cyclohexene) are supplied with stabilizing inhibitors (BHT, MEHQ) and invariably accumulate peroxides and moisture during storage. While sufficient for general organic synthesis, these impurities are fatal to sensitive transition-metal catalysts (Grubbs, Palladium, Nickel). This guide details a self-validating purification workflow to achieve <10 ppm water/O2 and zero peroxides, ensuring catalytic competency in high-value applications.
Part 1: The Safety Imperative (Peroxides)
CRITICAL WARNING: Liquid alkenes, particularly allylic and cyclic variants (e.g., cyclohexene), are Class B peroxide formers. Distilling peroxidizable alkenes to dryness can result in catastrophic explosions.
Pre-Purification Validation:
Before any thermal or vacuum manipulation, test the bulk solvent.
Quantofix® Peroxide Test Sticks: Rapid semi-quantitative check (0–100 mg/L).
Ti(IV) Spectrophotometric Method: For precise quantification if >50 ppm is suspected.
Action: If peroxides >100 ppm, do not distill. Treat with chemical reduction (Protocol A) before proceeding.
Part 2: Purification Decision Logic
The choice of technique depends on the impurity profile and the sensitivity of the downstream application.
Figure 1: Decision tree for selecting the appropriate purification workflow based on initial impurity analysis.
Activation: If the alumina has been exposed to air, heat to 200°C under vacuum for 4 hours. Cool under
.
Packing: Pack a glass column (approx. 5 cm height of alumina per 100 mL alkene) dry.
Note: Do not wet-pack with other solvents to avoid cross-contamination.
Elution: Pour the neat liquid alkene onto the column. Apply slight positive pressure (
) to increase flow rate.
Collection: Discard the first 5% of the eluent (wetting volume). Collect the main fraction in a clean, dry Schlenk flask.
Validation: Retest a small aliquot. Peroxides should be undetectable; color should be clear (removal of oxidized yellow impurities).
Protocol B: Deoxygenation via Freeze-Pump-Thaw (FPT)
Best for: Removing dissolved
( approx mol/L) which poisons Ru/Pd catalysts.
Mechanism: Henry’s Law. By freezing the liquid, gas solubility drops to near zero in the solid phase. Evacuating the headspace removes the gas. Thawing releases trapped microbubbles.
Figure 2: The Freeze-Pump-Thaw cycle. A minimum of 3 cycles is required for <1 ppm oxygen.
Procedure:
Setup: Place alkene in a thick-walled Schlenk flask (fill max 50% volume). Connect to a high-vacuum manifold (<0.1 mbar).
Freeze: Submerge flask in liquid nitrogen (
). Wait until fully solid.
Caution: Ensure the stopcock is closed while freezing to prevent condensing liquid oxygen (explosion hazard).[2]
Pump: Once frozen, open stopcock to vacuum.[3] Pump for 5–10 minutes.
Thaw: Close stopcock. Remove
. Thaw in a warm water bath. Gas bubbles will evolve vigorously.
Cycle: Repeat steps 2–4 three times.
Backfill: After the final thaw, backfill with high-purity Argon.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (The definitive guide for specific alkene boiling points and specific impurities).
Occupational Health & Safety (UBC). Handling and Removing Peroxides. (Standard protocol for ferrous sulfate washing).
The Schlenk Line Survival Guide. Freeze-Pump-Thaw Degassing. (Detailed visual guide for air-free techniques).
Galan, B. R., et al. (2007).[5] A Rapid and Simple Cleanup Procedure for Metathesis Reactions.[5][6] Organic Letters, 9(7), 1203–1206. (Context on Ruthenium sensitivity).
Technical Support Center: Purification of 3,6-Dimethyl-4-Octene
Topic: Removal of Catalyst Residues (Ruthenium/Palladium) Executive Summary & Scope This guide addresses the purification of 3,6-dimethyl-4-octene , a branched internal alkene typically synthesized via Olefin Metathesis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Catalyst Residues (Ruthenium/Palladium)
Executive Summary & Scope
This guide addresses the purification of 3,6-dimethyl-4-octene , a branched internal alkene typically synthesized via Olefin Metathesis (using Ruthenium-based Grubbs catalysts) or occasionally Palladium-catalyzed coupling .
The Critical Challenge:
The primary technical risk for this specific molecule is not just toxicity, but isomerization . Residual Ruthenium (Ru) hydrides, activated by the heat of distillation, can cause the double bond at C4 to migrate to C3 or C2, destroying the isomeric purity of your product.
Regulatory Context:
Under ICH Q3D guidelines, Ruthenium and Palladium are Class 2B and Class 1 elemental impurities, respectively. For oral drug products, limits are typically <10 ppm .
Module 1: Decision Matrix (Method Selection)
Before proceeding, select the protocol that matches your synthesis route and scale.
Figure 1: Purification Decision Tree. Select Protocol B for scalable Ru removal to prevent isomerization during subsequent distillation.
Best for: High-value intermediates where <5 ppm Ru is required.
Mechanism: Tris(hydroxymethyl)phosphine (THMP) is a P-donor ligand that attacks the lipophilic Ru-carbene, converting it into a water-soluble complex that partitions into the aqueous phase.
Reagents:
THMP (Tris(hydroxymethyl)phosphine) or THP (chloride salt).
Best for: Palladium removal or rapid cleanup of small-scale Ru reactions.
Recommended Scavenger:SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).[2]
Efficiency Data (Comparative):
Scavenger Type
Target Metal
Mechanism
Residual Metal (Typical)
SiliaMetS Thiol
Pd, Ru, Ag
S-donor binding
< 2 ppm
SiliaMetS DMT
Ru (Specific)
Chelating N/S donor
< 1 ppm
Activated Carbon
General
Physisorption
50–100 ppm (often insufficient)
Standard Silica
Polar impurities
Adsorption
> 200 ppm
Step-by-Step Guide:
Loading: Add 4–10 equivalents of SiliaMetS scavenger (relative to catalyst loading) to the reaction mixture.
Solvent: Works best in THF, Toluene, or DCM. Avoid protic solvents (MeOH) if using DMT, as they can reduce efficiency slightly.
Time/Temp: Stir for 4 hours at room temperature or 1 hour at 50°C.
Filtration: Filter through a 0.45µm frit or Celite pad.
Validation: The filtrate should be colorless.
Module 3: Troubleshooting & FAQs
Q1: "I distilled my product directly from the reaction mixture, and now the NMR shows multiple alkene isomers. What happened?"
Diagnosis:Ruthenium-Hydride Induced Isomerization.Explanation: Grubbs catalysts decompose thermally to form Ru-hydride species. These are potent isomerization catalysts. When you heat your mixture to distill 3,6-dimethyl-4-octene (bp ~155-165°C), the residual Ru moves the double bond to the thermodynamically more stable positions (conjugated or less sterically hindered), scrambling your product.
Solution: You must quench and remove the catalyst before heating. Use the THMP wash (Protocol A) or treat with DMSO (50 equiv) + Silica filtration prior to any distillation steps.
Q2: "My product is still slightly brown after silica filtration."
Diagnosis:Colloidal Metal or "Leached" Ligands.Explanation: Simple silica gel removes polar impurities, but active Grubbs catalyst is lipophilic (greasy). It passes right through silica.
Solution: Add Activated Charcoal (SX Ultra) combined with the silica filtration. If that fails, switch to Protocol B (SiliaMetS DMT) , which chemically binds the metal rather than just physically adsorbing it.
Q3: "Can I use lead tetraacetate (Pb(OAc)₄) to remove Ru?"
Diagnosis:Obsolete/Risky Methodology.Explanation: While cited in older literature (Paquette et al.), this method introduces Lead (Class 1 toxic metal) to remove Ruthenium. This trades one regulatory problem for a worse one.[3]
Recommendation:Do not use. Stick to THMP or Silica-Thiol scavengers which are non-toxic and easily filtered.
Q4: "How do I handle the volatility of 3,6-dimethyl-4-octene during solvent removal?"
Diagnosis:Product Loss via Azeotrope.Explanation: C10 alkenes are moderately volatile. High vacuum on a rotary evaporator can strip the product along with the solvent.
Solution:
Use a mild vacuum (>40 mbar) and a bath temp < 30°C.
If using Toluene, consider a solvent swap to Pentane/Hexane via extraction, then carefully evaporate the lower boiling solvent.
Telescoping: If possible, use the solution directly in the next step without isolation to avoid yield loss.
Module 4: Mechanism of Removal (Visualized)
Understanding why the removal works ensures you respect the reaction times and conditions.
Figure 2: The THMP Phase-Transfer Mechanism. The P-donor ligand pulls the metal from the organic phase (red) to the aqueous phase (grey).
References
Maynard, H. D., & Grubbs, R. H. (1999).[4] Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[4][5][6][7] Tetrahedron Letters, 40(22), 4137–4140.
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart.
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[8] A Convenient Method for the Efficient Removal of Ruthenium Byproducts.[4][5][7][8] Organic Letters, 3(9), 1411–1413.
Galan, B. R., et al. (2007).[9] A Rapid and Simple Cleanup Procedure for Metathesis Reactions (Isocyanide Method).[9][10] Organic Letters, 9(6), 1203–1206.
Octene Isomer Separation & Purity Assurance Hub
[1] Executive Summary: The "Boiling Point" Trap If you are struggling to separate 1-octene from its internal isomers (2-octene, 3-octene) or branched variants (methylheptenes), you are likely encountering the Volatility...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Boiling Point" Trap
If you are struggling to separate 1-octene from its internal isomers (2-octene, 3-octene) or branched variants (methylheptenes), you are likely encountering the Volatility Convergence Limit .[1]
The boiling point delta between 1-octene (121.3°C) and trans-2-octene (~123°C) is often insufficient for standard fractional distillation without excessive theoretical plates (>100).[1] This guide prioritizes electronic and steric differentiation (Chromatography, Adsorption, Complexation) over simple thermal separation.[1]
Interactive Troubleshooting: Analytical (GC/MS)
Issue: "I cannot quantify 1-octene purity; it co-elutes with 2-octene."
Diagnosis:
Standard non-polar columns (100% Dimethyl polysiloxane, e.g., DB-1, HP-5) separate based on boiling point.[1][2] Since the BPs are nearly identical, these columns fail to resolve the double-bond position.
The Solution: Ionic Liquid Stationary Phases
You must switch to a column that interacts with the pi-electron cloud of the double bond.[1] Ionic liquid phases possess high polarity and specific shape selectivity that resolves isomers based on double-bond geometry (cis/trans) and position.[1]
Recommended Protocol:
Parameter
Standard (Failing)
Optimized (Passing)
Column Type
5% Phenyl / 95% PDMS (e.g., DB-5)
Ionic Liquid (e.g., SLB-IL100 or IL-111)
Mechanism
Volatility (Boiling Point)
Dipole-Dipole & Pi-Pi Interaction
Resolution
Co-elution of 1- & 2-octene
Baseline resolution of 1-, trans-2-, and cis-2-octene
Oven Ramp
5°C/min (Standard)
Isothermal at 70°C (Maximize interaction time)
Technical Note: If Ionic Liquid columns are unavailable, a 100m Petrocol DH column (highly cross-linked methyl silicone) can achieve separation through sheer efficiency (plate count), but run times will exceed 60 minutes.[1]
Scenario A: "My 1-octene sample contains branched isomers (e.g., methylheptenes)."
Solution: Steric Exclusion (Molecular Sieves)
Branched isomers have a larger kinetic diameter than linear alpha-olefins (LAOs).[1][2]
Protocol: 5A Molecular Sieve Treatment
Activation: Heat 5A Molecular Sieves (beads or pellets) to 300°C for 4 hours under vacuum or N2 flow to remove water.
Batch Mode: Add 10% w/v activated sieves to your octene sample.
Incubation: Stir gently for 12-24 hours at room temperature.
Filtration: Filter supernatant through a 0.2 µm PTFE filter.
Result: Linear octenes (1-octene, n-2-octene) enter the pores and are adsorbed (if capacity allows) or branched isomers are excluded (in breakthrough chromatography).[1] Note: For purification, usually, we want the linear species. If you want to REMOVE linear impurities from a branched sample, the sieves will trap the linear octenes.
Correction for Purity Enhancement:
To purify 1-octene (linear) from branched contaminants, you typically use the sieves to adsorb the linear product, wash away the branched impurities, and then desorb the 1-octene using a displacer (like n-pentane) and heat.[1]
Scenario B: "I need to remove 2-octene (internal) from 1-octene (terminal)."
(10g) in water/acetonitrile (1:1). Add Silica Gel 60 (90g).[1] Evaporate solvent under vacuum (Rotovap) protected from light.[1] Result: 10% /Silica.[1][2]
Column Packing: Pack a glass column with the treated silica (protect from light with foil).[1]
Loading: Load the octene mixture (1-2% of sorbent weight).[1][2]
Use this logic flow to determine the correct separation technique based on your specific impurity profile.
Figure 1: Decision matrix for selecting the appropriate separation modality based on isomer type and scale.
Mechanism: Silver Ion Facilitated Transport
Understanding why silver works is crucial for troubleshooting retention times.[1][2]
Figure 2: Mechanistic basis of Argentation Chromatography. Terminal alkenes bind more tightly to Ag+ due to reduced steric hindrance compared to internal isomers.[1]
Frequently Asked Questions (FAQ)
Q: Can I use standard distillation to separate 1-octene from trans-2-octene?A: Technically yes, but practically no for high purity.[1] The boiling point difference is approximately 2-3°C (1-Octene: 121°C; trans-2-Octene: ~124°C).[1] You would need a spinning band distillation column with >100 theoretical plates and a reflux ratio of 50:1 or higher. For lab-scale purification (<100g), Argentation Chromatography is faster and more effective.[1]
Q: Why does my GC show 1-octene purity as 99% but my reaction fails?A: You are likely using a non-polar column (DB-1/HP-5) which hides the trans-2-octene impurity under the 1-octene peak.[1] Switch to an Ionic Liquid column or a highly polar phase (like TCEP or bis-cyanopropyl polysiloxane) to reveal the true impurity profile.[1]
Q: How do I regenerate the Ag-Silica column?A: Silver nitrate is sensitive to light and reduction.[1][2] Once the silver reduces to metallic silver (turns black/grey), the column resolution degrades significantly.[1] It is generally recommended to prepare fresh stationary phase for critical separations rather than regenerating.[1]
References
Boiling Point Data & Thermodynamics
Lide, D.R.[4] (ed.).[1][2][4][5] CRC Handbook of Chemistry and Physics. 79th ed.[4] Boca Raton, FL: CRC Press Inc., 1998-1999.[4] (Confirming 1-octene BP at 121.2°C and 2-octene isomers range 123-126°C).[1]
Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate."[1][6] Tetrahedron, 57(3), 425-447.[1] (The definitive guide on Ag+ stationary phases).
Bárcia, P. S., et al. (2011).[1] "Separation of Linear and Branched Alkanes/Alkenes." Separation and Purification Technology. (Validating 5A sieves for steric exclusion of branched isomers).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Grignard Reagents for Octene Synthesis
Subject: Troubleshooting Guide for n-Octylmagnesium Bromide Preparation
Ticket ID: OCT-GRIG-001
Status: Active
Analyst: Senior Application Scientist
Executive Summary
This guide addresses critical failure points in the synthesis of n-octylmagnesium bromide (and related C8-precursors). Unlike short-chain alkyl Grignards, octyl chains present unique challenges: they are prone to Wurtz homocoupling (forming hexadecane) and gelation in non-polar solvents. This document provides self-validating protocols to ensure high-titer reagents for downstream octene synthesis.
Module 1: The "Sleeping" Reaction (Initiation Failures)
Issue: You have added the alkyl halide and magnesium, but the temperature remains constant.
Risk: Accumulation of unreacted halide followed by a sudden, violent thermal runaway.
Diagnostic Workflow
Use this logic flow to safely initiate the reaction.
Figure 1: Decision tree for safely initiating stubborn Grignard reactions.
Technical Solutions
Q: Why won't my reaction start even with Iodine?A: The magnesium oxide passivation layer is likely too thick, or your solvent has trace moisture (>100 ppm).
The Mechanical Fix: Stop stirring. Take a dry glass rod and physically crush a few magnesium turnings inside the solvent to expose fresh metal.
The Chemical Fix: Add 2-3 drops of DIBAL-H (Diisobutylaluminum hydride). It acts as a scavenger for moisture and oxygen, instantly activating the Mg surface. This is often more effective than Iodine for long-chain alkyls [1].
Q: How do I know if it has actually started?A: Look for turbidity (cloudiness) appearing near the Mg surface and a localized temperature spike.
Self-Validating Step: Stop heating. If the reflux continues spontaneously for >1 minute, initiation is successful. Only then begin the dropwise addition.
Module 2: The Impurity Trap (Wurtz Coupling)
Issue: Low yield of Grignard; presence of heavy precipitates; GC-MS shows significant n-hexadecane (C16) dimer.
Mechanism: Alkyl Grignards react with unreacted alkyl halide.
Solvent Selection Data
Parameter
Diethyl Ether (Et₂O)
Tetrahydrofuran (THF)
Recommendation
Solubility
Low (OctylMgBr may precipitate)
High
THF (for concentration)
Wurtz Coupling
Low (Slower kinetics)
High (Radical stabilization)
Et₂O (for purity)
Safety
High Flammability / Peroxides
Peroxides / Water miscibility
THF (Industrial pref.)
Q: How do I stop Wurtz coupling in THF?A: You must starve the reaction of alkyl halide.
Dilution: Double the solvent volume. High concentration favors bimolecular coupling (
).
Temperature: Keep the reaction cold (0°C to 10°C) after initiation. While reflux is standard for initiation, maintenance at lower temperatures suppresses the coupling pathway significantly for C8 chains [2].
Slow Addition: The addition rate of octyl bromide must be slower than the consumption rate. If the solution turns yellow/orange, you are adding too fast.
Module 3: Stoichiometry & Titration (The Knochel Method)
Issue: You cannot assume 100% yield. Using an untitrated Grignard for octene synthesis leads to unreacted electrophiles or waste.
Protocol: The standard colorimetric titration using salicylaldehyde phenylhydrazone is often ambiguous for alkyl Grignards. The Knochel LiCl/Iodine method is the gold standard [3].
Step-by-Step Titration Protocol
Reagent: Prepare a 0.5 M solution of LiCl in anhydrous THF. (LiCl accelerates the reaction and solubilizes the Mg salts).
Setup: Weigh exactly 254 mg of Iodine (1.0 mmol) into a dry flask. Add 5 mL of the LiCl/THF solution. The solution will be dark brown.[1]
Titration: Add your Grignard solution dropwise via a 1.00 mL syringe at 0°C.
Endpoint: The solution turns from Dark Brown
Colorless/Clear .
Calculation:
Note: If the solution turns yellow instead of clear, your Grignard has oxidized to an alkoxide.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of n-Octylmagnesium Bromide (1.0 M in THF).
Understanding the competition between formation and degradation is vital for process control.
Figure 2: Mechanistic competition between Grignard formation and Wurtz coupling.
References
BenchChem. "Synthesis of Octylmagnesium Bromide: A Detailed Guide for Grignard Reactions." BenchChem Technical Library. Link
American Chemical Society. "Grignard Reaction Safety Summary."[5] ACS Chemical Safety Library. Link
Krasovskiy, A., & Knochel, P. (2006).[6] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), 890-891. Link
Welcome to the technical support center. If you are accessing this guide, you are likely struggling to push the purity of 3,6-dimethyl-4-octene beyond the 85-90% threshold.
This specific molecule presents a classic "distillation wall" due to its structural characteristics:
Geometric Isomerism: The E (trans) and Z (cis) isomers often have boiling point differentials (
Tb) of less than 2°C.
Stereoisomerism: Chiral centers at positions 3 and 6 create diastereomers (syn/anti relationships) that further complicate the vapor-liquid equilibrium (VLE).
Thermal Sensitivity: Prolonged heat exposure during slow fractionation promotes polymerization or bond migration.
This guide moves beyond basic setup to address the thermodynamics and hydrodynamics required to separate these close-boiling species.
Tier 1: Diagnostic Triage (The "Is it Plugged In?" of Chemistry)
Issue: Purity is low (<90%), and the distillation curve is "smearing" (no sharp fractions).
Diagnosis:
Before blaming the chemistry, we must validate the column efficiency. A standard Vigreux column provides only 2-3 theoretical plates, which is mathematically insufficient for separating isomers with
Tb < 5°C.
Q: How do I calculate the required column efficiency for this separation?A: Use the Fenske Equation approximation. To separate two components with a boiling point difference of ~2°C (typical for internal alkene isomers), you need approximately 30-50 theoretical plates .
Actionable Protocol: Column Selection Matrix
Distillation Column Type
Theoretical Plates
HETP (Height Equivalent to Theoretical Plate)
Suitability for 3,6-dimethyl-4-octene
Simple / Vigreux
1 - 3
20 - 30 cm
Fail. Only removes bulk solvents.
Packed (Raschig Rings)
5 - 10
5 - 10 cm
Poor. Good for removing synthesis byproducts, bad for isomers.
Packed (Steel Mesh/Helices)
15 - 20
2 - 3 cm
Moderate. Can separate diastereomers, struggles with E/Z.
Spinning Band
50 - 200
< 1 cm
Excellent. The only reliable method for >98% isomeric purity.
Tier 2: Advanced Fractionation (Thermodynamics)
Issue: "I am using a packed column, but the head temperature fluctuates, and fractions are co-eluting."
Diagnosis:
You are likely violating the Reflux Ratio (R) limit. For difficult separations (low
, relative volatility), the column must operate near equilibrium. If you withdraw product too fast, the separation stages collapse.
Q: What Reflux Ratio should I use?A: For
Tb < 2°C, you need a Reflux Ratio of 20:1 to 50:1 . This means for every 50 drops that condense and return to the pot, you collect only 1 drop.
Visualizing the Workflow:
Figure 1: Decision logic for selecting distillation parameters based on boiling point differentials.
Tier 3: Chemical Remediation (Pre-Distillation)[1]
Issue: "I see peaks in GC-MS that are not isomers (e.g., alcohols or carbonyls), and they distill right on top of my product."
Diagnosis:
Azeotropic formation.[1] 3,6-dimethyl-4-octene is a lipophilic hydrocarbon. If your synthesis involved dehydration of 3,6-dimethyl-4-octanol, unreacted alcohol often forms a "minimum-boiling azeotrope" with the alkene, making physical separation impossible.
Q: How do I break the azeotrope without distillation?A: You must use Chemical Tagging . Convert the impurity into a non-volatile salt or a distinct species before distillation.
Protocol: Chemical Wash for Alkene Purification
Alcohol Removal (if starting material remains):
Suspend the crude mixture in hexanes.
Wash with 10% aqueous AgNO₃ (Silver Nitrate). Note: Silver ions complex reversibly with alkenes but can help pull polar impurities into the aqueous phase if carefully managed, though standard silica filtration is often safer.
Better Alternative: Pass the crude oil through a short plug of Basic Alumina (Activity I) . The polar alcohol adheres to the alumina; the non-polar alkene elutes.
Drying (Critical):
Water at high temperatures promotes hydrolysis of minor impurities.
Dry over Calcium Hydride (CaH₂) for 12 hours.
Why: CaH₂ is superior to MgSO₄ for alkenes as it chemically destroys water and does not isomerize the double bond (unlike acidic clays).
Tier 4: Vacuum & Thermal Management
Issue: "My pot residue is turning into a viscous orange gum."
Diagnosis:
Thermal polymerization. Alkenes with internal double bonds and branching are susceptible to radical polymerization or acid-catalyzed oligomerization at temperatures >140°C.
Q: How do I distill without cooking the product?A: You must lower the boiling point using vacuum.
Data Table: Estimated Boiling Point Correction
Note: Values are estimates based on Antoine equation parameters for C10 alkenes.
Pressure (mmHg)
Estimated Boiling Point (°C)
Risk Level
760 (Atm)
~160 - 165°C
High (Polymerization/Isomerization)
20 (Water Aspirator)
~65 - 70°C
Low (Safe zone)
0.1 (High Vac)
~20 - 25°C
Moderate (Loss of product to trap)
Protocol: Vacuum Distillation Setup
Inhibitor: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the distillation pot. This scavenges free radicals and prevents the "orange gum" formation.
Inert Gas: Use a capillary bleed of dry Nitrogen or Argon, or use a pig-tail adapter connected to a Schlenk line. Oxygen at high temp is the enemy.
Chiller: Ensure the condenser is at -10°C or lower. At 20 mmHg, the vapor density is low, and you risk blowing the product straight into the vacuum pump.
Tier 5: When Distillation Fails (Alternative Purification)
Issue: "I have tried spinning band distillation at 50:1 reflux, and I still have a 50/50 mix of isomers."
Diagnosis:
The boiling points are identical (azeotropic isomers). Distillation has reached its physical limit.
Q: What is the nuclear option?A:Preparative Ag-HPLC (Silver Ion Chromatography).
Mechanism: Silver ions (
) form -complexes with the double bond.
Selectivity: The stability of the complex depends on steric hindrance. The Z (cis) isomer is generally less sterically hindered around the double bond (despite the "crowding" on the same side, the face is more accessible) or interacts differently than the E isomer depending on the specific branching.
Method: Impregnate silica gel with 10% AgNO₃. Elute with Hexane/Toluene gradients.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative text on drying agents and general purification strategies).
NIST Chemistry WebBook. 4-Octene, 3,6-dimethyl-. National Institute of Standards and Technology.[3] (Source for general physical property estimations).
Kister, H. Z. (1992). Distillation Design. McGraw-Hill. (Reference for Fenske equation and HETP calculations).
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Evidence for CaH₂ efficacy).
A Comparative Guide to the 1H NMR Spectral Analysis of (E)- and (Z)-3,6-dimethyl-4-octene
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is a cornerstone of rigorous scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy, par...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is a cornerstone of rigorous scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a premier analytical technique for the elucidation of organic molecules. This guide provides an in-depth comparison of the 1H NMR spectral features of the geometric isomers of 3,6-dimethyl-4-octene, offering a framework for their differentiation based on fundamental NMR principles. We will explore the theoretical underpinnings, present predicted spectral data, and provide a detailed experimental protocol to empower researchers in their own analytical endeavors.
The Foundational Principles: Chemical Shift and Spin-Spin Coupling
The 1H NMR spectrum of an organic molecule provides a wealth of information based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).
Chemical Shift (δ) : The location of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield). In alkenes, vinylic protons (those directly attached to the double bond) are significantly deshielded due to the anisotropic effects of the π-electron system and typically resonate in the 4.5-6.5 ppm region[1][2]. Allylic protons (on carbons adjacent to the double bond) are also deshielded, though to a lesser extent, appearing in the 1.6-2.6 ppm range[1].
Spin-Spin Coupling (J) : The interaction of the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), is highly dependent on the dihedral angle between the coupled protons. This dependence is described by the Karplus relationship and is the key to differentiating cis and trans isomers[3]. For vinylic protons:
A cis relationship (dihedral angle of ~0°) results in a smaller coupling constant, typically in the range of 6-12 Hz[4][5].
A trans relationship (dihedral angle of ~180°) leads to a larger coupling constant, generally between 12-18 Hz[4][5].
Structural Analysis of 3,6-dimethyl-4-octene Isomers
3,6-dimethyl-4-octene possesses two stereocenters at the C3 and C6 positions, in addition to the geometric isomerism of the C4-C5 double bond. This structural complexity gives rise to diastereotopicity. The protons of the methylene groups (C2 and C7) are diastereotopic because of the adjacent chiral centers (C3 and C6, respectively). This means that the two protons on each of these methylene groups are chemically non-equivalent and will have different chemical shifts, appearing as separate signals that couple to each other (geminal coupling) and to the adjacent methine proton[6].
Predicted 1H NMR Spectral Data: A Comparative Analysis
Vinylic Proton Coupling: The primary diagnostic feature is the coupling constant between H4 and H5. A value in the range of 12-18 Hz would strongly indicate the (E)-isomer, while a value between 6-12 Hz would be characteristic of the (Z)-isomer[3][4].
Chemical Shifts: While subtle, the chemical shifts of the vinylic and allylic protons may differ slightly between the two isomers due to differing steric interactions and through-space effects[7]. Generally, vinylic protons in cis isomers can be slightly more shielded (upfield) compared to their trans counterparts.
Experimental Protocol for 1H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum suitable for the analysis of 3,6-dimethyl-4-octene.
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for calibration)
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the 3,6-dimethyl-4-octene sample directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
Gently swirl the vial to ensure the sample is completely dissolved.
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
Cap the NMR tube securely.
NMR Spectrometer Setup:
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
Place the sample into the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
Data Acquisition:
Set the appropriate spectral width (e.g., -2 to 12 ppm for 1H NMR).
Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample). A higher number of scans will improve the signal-to-noise ratio.
Set the relaxation delay (e.g., 1-2 seconds) to ensure full relaxation of the protons between scans for accurate integration.
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm[8].
Integrate all the signals to determine the relative number of protons for each.
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the 1H NMR spectral analysis for distinguishing the isomers of 3,6-dimethyl-4-octene.
Caption: Workflow for the differentiation of 3,6-dimethyl-4-octene isomers using 1H NMR.
Conclusion
The 1H NMR spectral analysis provides a robust and definitive method for the differentiation of the (E)- and (Z)-isomers of 3,6-dimethyl-4-octene. The key to this differentiation lies in the magnitude of the vicinal coupling constant between the vinylic protons, a direct consequence of the geometric constraints imposed by the double bond. By following a systematic approach of sample preparation, data acquisition, and careful spectral analysis, researchers can confidently assign the stereochemistry of disubstituted alkenes, a critical step in chemical synthesis, characterization, and drug development.
References
Coupling in Cis/Trans Alkenes | OpenOChem Learn. [Link]
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC. [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
NMR Coupling Constants - Chemical Instrumentation Facility. [Link]
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. [Link]
1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond - Modgraph. [Link]
Representative sections of 1 H NMR spectra of diastereomers 2b (a) and... - ResearchGate. [Link]
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [Link]
1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
The Mechanistic Bottleneck: Why Standard 70 eV EI-MS Fails
Resolving the Ambiguity: A Comparative Guide to Differentiating Dimethyl Octene Isomers As a Senior Application Scientist navigating the complexities of petrochemical analysis and fragrance development, one of the most p...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the Ambiguity: A Comparative Guide to Differentiating Dimethyl Octene Isomers
As a Senior Application Scientist navigating the complexities of petrochemical analysis and fragrance development, one of the most persistent analytical bottlenecks is the differentiation of alkene isomers. Dimethyl octenes (e.g., 2,6-dimethyl-2-octene and 3,7-dimethyl-1-octene) are critical intermediates in the synthesis of high-value terpenes like dihydromyrcenol. However, distinguishing these positional and structural isomers using conventional analytical platforms often yields ambiguous, overlapping data.
This guide objectively compares standard 1D GC-MS against advanced multidimensional and spectroscopic alternatives—specifically GCxGC-TOFMS and GC-VUV—providing the mechanistic causality and experimental protocols necessary to build a self-validating analytical workflow.
To understand why standard 1D Gas Chromatography-Mass Spectrometry (GC-MS) struggles with dimethyl octene isomers, we must examine the physics of 70 eV electron ionization (EI)[1].
When a dimethyl octene molecule (
, MW 140.27) is subjected to 70 eV EI, the energy imparted vastly exceeds its ionization potential (~9–10 eV). This excess internal energy triggers rapid, thermodynamically driven intramolecular rearrangements prior to fragmentation. The alkene radical cation undergoes extensive double-bond migration along the carbon backbone to form the most stable highly substituted carbocation. Furthermore, isomers possessing -hydrogens undergo the McLafferty rearrangement[2].
The Result: Positional isomers lose their structural identity before reaching the detector. Both 2,6-dimethyl-2-octene and 3,7-dimethyl-1-octene yield nearly identical, indistinguishable mass spectra dominated by low-mass fragments (m/z 41, 55, 69, 83), with a notoriously weak molecular ion (
Fig 1: 70 eV EI-induced double bond migration leading to identical fragmentation pathways.
Evaluating the Alternatives: GCxGC-TOFMS vs. GC-VUV
To overcome the limitations of standard GC-MS, laboratories must pivot to either enhanced physical separation or alternative spectroscopic detection.
Approach A: GCxGC-TOFMS (The Chromatographic Solution)
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) solves the isomer problem through orthogonal separation[4]. By modulating the effluent from a non-polar primary column (separating by volatility) onto a polar secondary column (separating by polarizability and
-interactions), co-eluting dimethyl octene isomers are physically resolved into distinct peaks in a 2D contour plot. While their MS spectra remain similar, their distinct 2D retention coordinates allow for confident identification.
Approach B: GC-VUV (The Spectroscopic Solution)
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) represents a paradigm shift. Instead of measuring mass-to-charge ratios, VUV probes the electronic transitions of the intact molecule[5]. Alkenes exhibit strong
and transitions in the 125–240 nm range. Because the VUV absorption cross-section is exquisitely sensitive to the substitution pattern of the double bond (e.g., terminal vs. internal, degree of branching), positional isomers yield highly distinct, fingerprint-like spectra[6]. Furthermore, VUV spectra follow the Beer-Lambert law, allowing for the mathematical deconvolution of co-eluting isomers without requiring baseline chromatographic resolution.
Fig 2: Analytical workflows comparing 1D GC-MS, GCxGC-TOFMS, and GC-VUV for isomer differentiation.
Quantitative Data & Performance Comparison
Table 1: Performance Comparison of Analytical Techniques for Alkene Isomers
Feature
1D GC-MS (70 eV EI)
GCxGC-TOFMS
GC-VUV
Separation Power
Low (Co-elution common)
Very High (Orthogonal)
Moderate (Relies on 1D GC)
Isomer Differentiation
Poor (Identical spectra)
Moderate (Relies on 2D RT)
Excellent (Unique cross-sections)
Deconvolution Capability
Low (Shared fragment ions)
High (Mathematical & Physical)
Very High (Spectral additivity)
Data Processing Complexity
Low
High (Contour mapping)
Moderate (Library matching)
Primary Output
m/z fragments
2D retention times + m/z
Absorption spectra (125-240 nm)
Table 2: Representative Fragmentation & Absorption Data (
For laboratories prioritizing rapid, unambiguous isomer identification without the complex cryogenics of GCxGC, GC-VUV is the recommended approach. Below is a self-validating protocol for differentiating dimethyl octene isomers.
Step 1: Sample Preparation & Calibration
Dilute the terpene/petrochemical sample to a concentration of ~500
g/mL in GC-grade hexane.
Prepare a calibration standard containing known pure reference standards of 2,6-dimethyl-2-octene and 3,7-dimethyl-1-octene to validate retention indices and populate the local VUV spectral library.
Step 2: Gas Chromatography Configuration
Column: Equip the GC with a standard non-polar column (e.g., HP-5ms or DB-1, 30 m
0.25 mm ID 0.25 m film thickness).
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injection: 1
L injection volume, split ratio 50:1, inlet temperature 250 °C.
Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
Step 3: VUV Detector Optimization
Transfer Line & Flow Cell: Set the transfer line and VUV flow cell temperatures to 275 °C to prevent condensation of
hydrocarbons.
Make-up Gas: Use Argon or Nitrogen as the make-up gas at 0.25 psi to sweep the flow cell.
Acquisition Range: Set the spectrometer to collect data across the 125–240 nm wavelength range at an acquisition rate of 5 Hz.
Step 4: Data Processing & Deconvolution
Import the raw data into VUV Analyze (or equivalent spectral processing software).
Apply a baseline correction using the 220–240 nm region (where aliphatic alkenes do not absorb).
If the isomers co-elute, utilize the software's Time Interval Deconvolution (TID) algorithm. Because the terminal double bond of 3,7-dimethyl-1-octene absorbs distinctly differently (blue-shifted) compared to the internal double bond of 2,6-dimethyl-2-octene, the software will mathematically separate the overlapping absorbance signals into quantitative mass/weight percentages based on Beer-Lambert additivity.
Conclusion
While 70 eV GC-MS remains the gold standard for general unknown screening, it is fundamentally ill-equipped for the structural elucidation of dimethyl octene isomers due to rapid ionization-induced bond migration. For drug development and chemical researchers requiring absolute isomeric certainty, shifting to GCxGC-TOFMS provides unmatched physical resolution, while GC-VUV offers superior, mathematically deconvolutable spectroscopic fingerprinting.
References
A comparison of electron ionization mass spectra obtained at 70 eV, low electron energies, and with cold EI and their NIST library identification probabilities
PubMed[Link]
Comprehensive two-dimensional gas chromatography with time of flight mass spectrometry applied to analysis of Fischer-Tropsch synthesis products
ResearchGate[Link]
A Vacuum Ultraviolet Absorption Array Spectrometer as a Selective Detector for Comprehensive Two-Dimensional Gas Chromatography
Analytical Chemistry (ACS)[Link]
Gas chromatography—vacuum ultraviolet spectroscopy in petroleum and fuel analysis
ResearchGate[Link]
2-Octene, 2,6-dimethyl- Mass Spectrum
NIST WebBook[Link]
Comparative Characterization Guide: FTIR Analysis of 3,6-Dimethyl-4-Octene Isomers
Executive Summary & Strategic Context 3,6-dimethyl-4-octene ( ) is a symmetrical internal alkene, frequently synthesized via reductive coupling (e.g., McMurry coupling) of 2-pentanone. In drug development and advanced ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
3,6-dimethyl-4-octene (
) is a symmetrical internal alkene, frequently synthesized via reductive coupling (e.g., McMurry coupling) of 2-pentanone. In drug development and advanced materials synthesis, the stereochemical purity (E vs. Z) of this olefin is critical, as it dictates the folding geometry of subsequent pharmacophores or polymer backbones.
This guide provides a rigorous comparative analysis of the FTIR signatures of 3,6-dimethyl-4-octene isomers. Unlike terminal alkenes, which exhibit conspicuous C=C stretching, this symmetrical molecule presents a unique analytical challenge: centrosymmetry-induced IR silence. This guide details how to overcome this limitation using specific fingerprint regions and validates FTIR against alternative methods like Raman spectroscopy.
Theoretical Grounding: The Symmetry Challenge
To interpret the spectrum of 3,6-dimethyl-4-octene accurately, one must apply the Rule of Mutual Exclusion .
The Trans (E) Isomer: Possesses a center of inversion (
symmetry). Consequently, vibrations that are symmetric with respect to the center of inversion (like the C=C stretch) are IR inactive but Raman active.
The Cis (Z) Isomer: Lacks a center of inversion (
symmetry). The change in dipole moment during C=C stretching is non-zero (though small), rendering the band IR active .
Mechanism of Differentiation
The primary differentiator in FTIR is not the double bond stretch itself, but the Out-of-Plane (OOP) C-H bending vibrations, which remain highly active and distinct for both isomers.
Figure 1: Decision logic for stereoisomer identification based on molecular symmetry and selection rules.
Detailed Spectral Analysis
Region 1: High Frequency (3000 – 2800 cm⁻¹)
This region is dominated by alkyl chains but contains subtle diagnostic markers for the alkene.
Methyl/Methylene Dominance: Due to the two ethyl groups and two methyl branches, the spectrum is dominated by saturated C-H stretches.
2960 cm⁻¹ (Strong): Asymmetric stretching of the methyl (
) groups. This band is significantly more intense in 3,6-dimethyl-4-octene than in linear analogs (like 4-octene) due to the extra methyl branches.
2925 cm⁻¹ & 2855 cm⁻¹: Methylene (
) asymmetric and symmetric stretching.
The Vinyl C-H (3020 – 3000 cm⁻¹):
Observation: Often appears as a weak shoulder on the high-frequency side of the aliphatic cluster.
Diagnostic: In the trans isomer, this may be virtually undetectable in low-resolution scans.
Region 2: The "Silent" Zone (1800 – 1500 cm⁻¹)
This is the critical comparative region where FTIR performance must be contextualized.
Trans-Isomer (1675-1665 cm⁻¹):
Signal: Absent or extremely weak.
Causality: The dipole moment vectors of the two opposing C-H bonds cancel out during the stretch.
Alternative: If positive confirmation of the C=C bond is required for the trans isomer, Raman spectroscopy must be used (strong emission at ~1672 cm⁻¹).
Cis-Isomer (1660-1650 cm⁻¹):
Signal: Weak to Medium intensity.
Causality: The substituent vectors do not cancel, allowing a net dipole change.
Region 3: The Fingerprint Discriminator (1000 – 700 cm⁻¹)
This is the definitive region for quality control and isomer ratio determination.
Trans-Isomer Marker (975 – 960 cm⁻¹):
Assignment: C-H Out-of-Plane (OOP) deformation.
Characteristics: Sharp, intense band.[1] This is the "gold standard" peak for quantifying trans content.
Cis-Isomer Marker (730 – 690 cm⁻¹):
Assignment: C-H OOP wag.
Characteristics: Broader, often variable in position depending on solvent/concentration.
Comparative Data: Product vs. Alternatives
The table below compares 3,6-dimethyl-4-octene with its linear analog (4-octene) and a terminal alkene (1-decene) to illustrate the effects of branching and symmetry.
Table 1: Characteristic Frequency Comparison
Feature
3,6-Dimethyl-4-Octene (Trans)
3,6-Dimethyl-4-Octene (Cis)
Trans-4-Octene (Linear Analog)
1-Decene (Terminal Alternative)
Symmetry
(Centrosymmetric)
(Approx)
(Asymmetric)
Vinyl C-H Stretch
~3020 cm⁻¹ (Very Weak)
~3020 cm⁻¹ (Weak)
~3025 cm⁻¹ (Weak)
3080 cm⁻¹ (Distinct)
C=C Stretch
Inactive / Silent
~1655 cm⁻¹ (Weak)
Inactive / Silent
1642 cm⁻¹ (Medium)
Methyl Bend
1380 cm⁻¹ (Strong)
1380 cm⁻¹ (Strong)
1380 cm⁻¹ (Weak)*
1378 cm⁻¹ (Weak)
=C-H OOP Bend
968 ± 5 cm⁻¹ (Strong)
710 ± 20 cm⁻¹ (Broad)
965 cm⁻¹ (Strong)
990 & 910 cm⁻¹
Best ID Method
FTIR (Fingerprint) or Raman
FTIR (Fingerprint)
FTIR (Fingerprint)
FTIR (C=C Region)
*Note: The methyl bend in 4-octene is weaker because it only has terminal methyls. 3,6-dimethyl-4-octene has two additional internal methyls, increasing the intensity of the 1380 cm⁻¹ band.
Experimental Protocol: Self-Validating Analysis
To ensure reproducible data, especially given the volatility of C10 alkenes, follow this Attenuated Total Reflectance (ATR) protocol.
Materials
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS detector.
Accessory: Diamond or ZnSe ATR crystal (Single bounce sufficient).
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
Background Acquisition:
Clean crystal with isopropanol; allow to dry completely (monitor 3300 cm⁻¹ region for OH evaporation).
Collect background (32 scans, 4 cm⁻¹ resolution).
Sample Deposition:
Pipette 20 µL of neat 3,6-dimethyl-4-octene onto the crystal center.
Critical Step: Immediately cover with the volatile cover/clamp to prevent evaporation-induced fractionation.
Data Collection:
Collect sample spectrum (32 scans).
Validation Check: Ensure the absorbance of the C-H stretch (2960 cm⁻¹) is between 0.4 and 0.8 AU. If <0.1, contact is poor; if >1.5, detector saturation may occur (unlikely with ATR).
Post-Run Analysis (Isomer Quantification):
Baseline correct the region 1100–600 cm⁻¹.
Integrate the area under the peak at 968 cm⁻¹ (Trans) and 710 cm⁻¹ (Cis).
Calculate ratio:
.
Figure 2: Operational workflow for acquiring high-fidelity spectra of volatile alkenes.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alkene selection rules and characteristic frequencies).
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Trans-4-Octene. National Institute of Standards and Technology.[2] Available at: [Link]
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524. (Source for synthesis context and symmetry of products). Available at: [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Reference for methyl branching effects on IR spectra).
Technical Guide: Structural Distinction of 3,6-Dimethyl-4-Octene
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Definitive Identification and Differentiation of 3,6-Dimethyl-4-Octene from Structural Isomer...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Subject: Definitive Identification and Differentiation of 3,6-Dimethyl-4-Octene from Structural Isomers[1]
Executive Summary: The Symmetry Filter
In the analysis of branched alkenes, specifically
isomers, 3,6-dimethyl-4-octene presents a unique analytical signature derived from its high degree of structural symmetry.[1] Unlike its asymmetric counterparts (e.g., 2,6-dimethyl-4-octene or 3,7-dimethyl-4-octene), this molecule possesses a axis of symmetry (in the E-isomer) or a plane of symmetry (in specific stereoconfigurations).[1]
This guide details a multi-modal identification workflow. We move beyond basic retention times—which are prone to co-elution drift—and establish a Self-Validating Protocol based on three pillars:
Fragment ions derived from specific allylic cleavage (GC-MS).
Carbon equivalence mapping (
NMR).
Oxidative cleavage validation (Ozonolysis).
Structural Analysis & Isomer Landscape
To distinguish the target, we must first define the "Isomer Noise."[1] The table below contrasts 3,6-dimethyl-4-octene with its most common confounding isomers.
Principle:
Electron Ionization (EI) at 70 eV induces fragmentation primarily at the allylic position .[1] The stability of the resulting radical/cation pair dictates the spectrum.[1][2]
Target Mechanism: 3,6-dimethyl-4-octene has ethyl groups attached to the allylic carbons (C3 and C6).[1] Cleavage of the C2-C3 or C6-C7 bond releases an ethyl radical (
) will lose 29 Da to form a dominant base peak at m/z 111 .[1]
Exclusion Criteria: If you observe a strong peak at m/z 97 (M-43), your sample likely contains an isopropyl group (e.g., 2,6-isomer), indicating contamination or misidentification.
Fragmentation Pathway Visualization
Caption: Fragmentation logic tree. The presence of m/z 97 disqualifies the target structure.[1]
Method 2: NMR Spectroscopy (The Gold Standard)[1]
Principle:
Nuclear Magnetic Resonance (NMR) exploits the molecule's symmetry.[1] While Mass Spec suggests the pieces, NMR confirms how they are connected.[1]
Protocol: Signal Counting
Sample Prep: Dissolve ~10 mg sample in
.
Acquisition: Run proton-decoupled
NMR (minimum 128 scans for S/N).
Analysis: Count the unique peaks.
The "Rule of 5":
Because 3,6-dimethyl-4-octene is symmetric around the double bond:
Diastereomeric Mix: You may see "twin peaks" (e.g., two very close signals for the methyls), but the global symmetry pattern remains distinct from constitutional isomers.[1]
Method 3: Chemical Derivatization (Ozonolysis)[1]
For definitive proof, particularly in regulatory filings, chemical degradation provides irrefutable evidence of the double bond position.[1]
Protocol:
Reaction: Treat sample with
in at -78°C, followed by DMS (Dimethyl sulfide) workup.
Analysis: Inject the crude mixture into GC-MS.
Decision Logic:
Target (3,6-dimethyl-4-octene): The molecule cleaves perfectly in half.[1]
Result: A single GC peak corresponding to 2-methylbutanal .[1]
Isomer (e.g., 3,7-dimethyl-4-octene): Cleaves into two different fragments.[1]
Result:Two GC peaks (2-methylbutanal + 3-methylbutanal).[1]
Summary Workflow Diagram
The following decision tree illustrates the logical flow for confirming the identity of 3,6-dimethyl-4-octene.
Caption: Logical workflow for distinguishing 3,6-dimethyl-4-octene from structural isomers.
References
NIST Mass Spectrometry Data Center. 3,6-Dimethyloctane Mass Spectrum (Hydrogenated Derivative Reference). National Institute of Standards and Technology.[1] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for allylic cleavage and symmetry rules).
PubChem. 3,6-Dimethyl-4-octene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating Synthetic vs. Natural 3,6-Dimethyl-4-Octene
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3,6-Dimethyl-4-octene (CAS 29342-91-4) represents a critical challenge in analytical validation due to its stereochemical complexity.[1] Often encountered as a degradation product of industrial surfactants (e.g., Surfynol derivatives) or as a trace volatile in metabolomic profiles, this molecule possesses two chiral centers (C3, C6) and a central double bond (C4), theoretically yielding multiple stereoisomers.
This guide provides a rigorous framework for distinguishing Synthetic standards (typically racemic mixtures with variable E/Z ratios) from Natural/Enzymatic targets (often enantiopure).[1] We detail the McMurry coupling synthesis route, chiral gas chromatography (GC) protocols, and nuclear magnetic resonance (NMR) validation steps required to certify material identity.
Chemical Profile & Stereochemical Challenge
The validation of 3,6-dimethyl-4-octene is not merely about purity; it is about isomeric fidelity .[1]
(Z)-isomer: Similarly exists as enantiomers and a meso form.[4]
Comparison Table: Synthetic vs. Natural Profiles
Feature
Synthetic Standard (Typical)
Natural / Enzymatic Target (Idealized)
Origin
McMurry Coupling of 2-pentanone
Biological metabolite or controlled degradation
E/Z Ratio
Thermodynamic mix (often ~80:20 E:Z)
Highly specific (often 100% E or Z)
Chirality
Racemic (1:1 mixtures of enantiomers)
Enantiopure (Single isomer, e.g., 3R,6R)
Impurities
Solvent residues (THF), Titanium salts
Isomeric homologs, biological matrix
Odor Profile
Generic hydrocarbon/solvent
Distinct, sharp (isomer-dependent)
Synthesis & Origin Analysis
To validate a sample, one must understand its origin. The synthetic route defines the impurity profile and isomeric distribution.
The Synthetic Route: McMurry Coupling
The industry-standard synthesis for symmetrical alkenes like 3,6-dimethyl-4-octene is the McMurry Reaction , involving the reductive coupling of ketones.[1][6][7]
), Zinc/Copper couple (), or Lithium Aluminum Hydride ().[1][6][7]
Mechanism: Formation of a pinacol intermediate followed by deoxygenation to the alkene.[6][7]
Experimental Insight: This reaction inherently produces a mixture of E and Z isomers, with the E isomer usually favored due to steric thermodynamics. Without chiral catalysts, the product is racemic.
Causality: The magnetic environment of the protons differs due to spatial arrangement; the coupling constant is the definitive differentiator.
Step 2: Enantiomeric Separation (Chiral GC)
Standard non-polar columns (e.g., DB-5) will separate E from Z but will not resolve enantiomers (R,R vs S,S).[1]
Column:
-Cyclodextrin based capillary column (e.g., Rt-βDEXsm or equivalent).[1]
Mechanism: The chiral cavity of the cyclodextrin interacts differentially with the enantiomers based on their 3D shape.
Method Parameters:
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven: 40°C (hold 2 min)
2°C/min 120°C.
Detector: FID or MS.
Data Interpretation Table: Chiral GC Elution Order (Hypothetical)
Peak ID
Retention Time (min)
Identity Prediction
Origin Indicator
1
14.2
(Z)-Meso
Synthetic Impurity
2
14.5
(Z)-Racemate Pair
Synthetic Impurity
3
16.8
(E)-Meso
Common in McMurry
4
17.1
(E)-(3R,6R)
Potential Natural Target
5
17.1
(E)-(3S,6S)
Synthetic Counterpart
Note: In a synthetic racemate, Peaks 4 and 5 will co-elute or appear as a 1:1 split peak. In a natural sample, only one of these peaks will be dominant.
Step 3: Retention Index (RI) Mapping
For laboratories without Chiral GC, precise Linear Retention Indices (LRI) on polar vs. non-polar columns provide "fingerprint" validation.
Validation Rule: If the experimental LRI deviates by >5 units from the literature/standard value, the sample is likely a structural isomer (e.g., 2,6-dimethyl-4-octene) rather than the target 3,6-isomer.[1]
Validation Workflow Diagram
The following decision tree illustrates the logic for validating an unknown sample of 3,6-dimethyl-4-octene.
Figure 2: Step-by-step analytical decision tree for validating sample origin and purity.
References
McMurry Reaction Mechanism & Scope
Title: New Method for the Reductive Coupling of Carbonyls to Olefins.[6][7] Synthesis of β-Carotene.
Source: J. E.[1][8] McMurry, M. P.[1] Fleming, J. Am. Chem. Soc. 1974.[7]
High-Resolution Mass Spectrometry (HRMS) Guide: Isomeric Differentiation of C10H20 (Monoterpenes)
Executive Summary: The "Isomer Trap" In drug development and natural product research, the molecular formula C10H20 (Exact Mass: 140.1565 Da ) presents a classic analytical paradox. While high-resolution mass spectrometr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Isomer Trap"
In drug development and natural product research, the molecular formula C10H20 (Exact Mass: 140.1565 Da ) presents a classic analytical paradox. While high-resolution mass spectrometry (HRMS) excels at determining elemental composition, it cannot inherently distinguish between the dozens of structural isomers that share this formula—most notably monoterpenes like Limonene ,
-Pinene , Myrcene , and linear alkenes like 1-Decene .[1][2][3]
This guide compares the two dominant workflows for resolving this challenge: GC-EI-QTOF (Gas Chromatography with Electron Ionization Quadrupole Time-of-Flight) versus LC-APCI-Orbitrap (Liquid Chromatography with Atmospheric Pressure Chemical Ionization).[1][2][3]
Part 1: Comparative Technology Review
The Core Challenge: Volatility vs. Ionization
C10H20 compounds are non-polar, volatile hydrocarbons.[2][3]
ESI Failure: Standard Electrospray Ionization (ESI) fails because these molecules lack acidic/basic sites for protonation/deprotonation.[1][2][3]
Mass Redundancy: All isomers have a theoretical
of 140.1565.[1][2][3] Differentiation requires chromatographic resolution or fragmentation fingerprinting .[1][2][3]
Comparative Analysis: GC-EI-QTOF vs. LC-APCI-Orbitrap[1][2][3]
Feature
GC-EI-QTOF (The Standard)
LC-APCI-Orbitrap (The Alternative)
Primary Mechanism
Hard Ionization (70 eV): Electron bombardment creates radical cations .[1][2][3]
Soft Ionization: Corona discharge creates plasma; proton transfer yields .[1][2][3]
Dominant Signal
Fragment ions (e.g., 68, 93). Molecular ion ( 140) often weak/absent.[2][3]
Molecular ion ( 141.1638) or via Charge Transfer.
Resolving Power
~30,000 - 60,000 (FWHM)
>140,000 (FWHM)
Differentiation
Spectral Fingerprint: Matches against NIST libraries.[1][2][3]
Exact Mass + Retention: Relies on ultra-high mass accuracy (<1 ppm) + LC separation.[2][3]
Best Use Case
Identification: Unknown screening in simple volatile mixtures.[1][2][3]
Complex Matrices: Detecting terpenes in biological fluids (plasma/urine) without derivatization.[1][2][3]
Experimental Data: Mass Accuracy & Resolution
The following data represents a direct comparison using a standard mixture of (R)-(+)-Limonene .
Rationale: We use APCI (Atmospheric Pressure Chemical Ionization) because it can ionize non-polar species in a liquid stream by using a corona discharge to create a plasma, facilitating proton transfer even without functional groups.
Rationale: EI provides reproducible fragmentation patterns that allow differentiation of isomers (e.g., Limonene vs. Terpinolene) which have identical masses but different structural stabilities.
GC Parameters:
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.[1][2][3]
Oven Program: 60°C (hold 2 min)
5°C/min 200°C. (Slow ramp essential for isomer separation).
This diagram illustrates why EI and APCI yield different results for the same C10H20 molecule.
Caption: Mechanistic comparison of Hard (EI) vs. Soft (APCI) ionization pathways for C10H20.
References
National Institute of Standards and Technology (NIST). 1-Decene Mass Spectrum (Electron Ionization).[1][2][3] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637820, trans-5-Decene.[1][2][3] (Source for Exact Mass 140.1565).[2][3][5][6][7][8] Available at: [Link]
Byrdwell, W. C. (2001).[2][3] Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids.[1][2][3] Lipids, 36(4), 327–346. (Foundational text on APCI for non-polar lipids/terpenes). Available at: [Link]
Agilent Technologies. 7250 GC/Q-TOF System Data Sheet. (Source for GC-QTOF specifications). Available at: [Link]
Personal protective equipment for handling 4-Octene-3, 3,6-dimethyl-
This guide serves as an operational manual for the safe handling of 3,6-Dimethyl-4-octene (CAS 29342-91-4 / 6285-26-3).[1][2][3][4][5][6] Note on Nomenclature: The string "4-Octene-3, 3,6-dimethyl-" is a non-standard per...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an operational manual for the safe handling of 3,6-Dimethyl-4-octene (CAS 29342-91-4 / 6285-26-3).[1][2][3][4][5][6]
Note on Nomenclature: The string "4-Octene-3, 3,6-dimethyl-" is a non-standard permutation of the IUPAC name 3,6-Dimethyl-4-octene .[1][2][3][4][5][6] This guide addresses the safety profile of this specific branched C10 alkene.
Executive Hazard Overview
3,6-Dimethyl-4-octene is a lipophilic, branched hydrocarbon.[1][2][3][4][5][6] Unlike simple linear alkanes, the internal double bond and branching increase its chemical reactivity and volatility profile.[2][4][5][6]
Primary Hazard (Flammability): As a C10 alkene, it possesses a flash point likely in the range of 35°C–45°C (estimated based on C10 isomers like 1-Decene), classifying it as a Flammable Liquid .[1][2][4][5][6] Static discharge is a critical initiation source due to its low conductivity.[1][2][5][6]
Health Hazard (Aspiration & Irritation): The low surface tension allows it to spread rapidly across mucosal membranes.[1][2][5][6] If aspirated during pipetting or vomiting, it can cause severe chemical pneumonitis.[3][4][5][6] It is a known skin irritant that defats the stratum corneum, leading to dermatitis.[2][4][5][6]
Reactivity: Susceptible to peroxidation upon prolonged exposure to air.[1][2][3][5][6]
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be driven by permeation data rather than generic material classification.[1][2][5][6] Alkenes degrade natural rubber and can permeate thin nitrile rapidly under continuous contact.[1][2][5][6]
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the specific handling task.
Figure 1: PPE Selection Logic based on exposure potential.[1][2][3][4][5][6] Note the escalation to Viton gloves for high exposure.[1][2][4][5][6]
Detailed PPE Specifications
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection (Standard)
Nitrile Rubber (0.11 mm / 4-5 mil)
Provides adequate splash protection.[1][2][3][4][5][6] Warning: Alkenes can swell nitrile; change gloves immediately upon contamination.[1][2][3][5][6]
Hand Protection (Critical)
Viton® (Fluoroelastomer) or PVA
Required for spill cleanup or prolonged handling.[1][2][4][5][6] Viton offers superior resistance to hydrocarbon permeation compared to standard nitrile.[1][2][5][6]
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for pouring.[1][2][3][5][6] Vapors can irritate eyes; goggles prevent vapor contact and splash entry.[1][2][5][6]
Respiratory
Organic Vapor (OV) Cartridge (Black)
Use if working outside a fume hood.[1][2][4][5][6] The chemical has a distinct olefinic odor; olfactory fatigue can mask high concentrations.[1][2][5][6]
Body
Flame-Resistant (FR) Lab Coat
Synthetic fibers (polyester) can melt into skin during a flash fire.[1][2][3][4][5][6] Use 100% cotton or Nomex-blend coats.[2][3][4][5][6]
Operational Protocols
A. Engineering Controls[1][2][5][6]
Ventilation: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[2][3][5][6]
Static Control: 3,6-Dimethyl-4-octene is a non-conductive solvent.[1][2][3][4][5][6] When transferring volumes >500 mL, ground and bond the receiving and dispensing containers to prevent static accumulation and spark discharge.
B. Safe Transfer Methodology
Inspect Glassware: Ensure no star cracks are present; thermal stress from reaction exotherms or physical stress from clamping can shatter compromised glass.[1][2][5][6]
Inert Atmosphere: Ideally, handle under nitrogen or argon.[1][2][5][6] Alkenes can form peroxides over time; inert gas blankets reduce this risk.[1][2][5][6]
Syringe Transfer:
Use luer-lock syringes to prevent needle detachment due to back-pressure.[2][3][4][5][6]
Do not pull the plunger past the barrel limit; the lipophilic liquid lubricates the barrel, making it easy to accidentally withdraw the plunger fully, causing a spill.[1][2][4][5][6]
C. Storage
Segregation: Store in a Flammables Cabinet, away from oxidizers (e.g., Nitric Acid, Peroxides) and halogens (Bromine, Iodine) which react vigorously with the double bond.[2][3][4][5][6]
Temp Control: Ambient temperature is generally acceptable, but cool, dark storage minimizes peroxidation.[2][3][4][5][6]
Emergency Response & Disposal
Spill Response Workflow
In the event of a release, immediate action is required to prevent vapor ignition and exposure.[2][4][5][6]
Figure 2: Decision matrix for spill response.[1][2][3][4][5][6] Note that large spills outside a hood require immediate evacuation due to flammability.[1][2][4][5][6]
Disposal Procedures[1][3][4]
Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .[1][2][3][5][6]
Container: High-density polyethylene (HDPE) or glass carboys.[1][2][3][4][5][6] Ensure the cap is vented if there is any risk of ongoing reaction.[2][5][6]
Prohibition:NEVER dispose of down the drain. The compound is toxic to aquatic life and immiscible with water, leading to trap accumulation and fire hazards.[2][4][5][6]
References
National Institute of Standards and Technology (NIST). (2023).[1][2][5][6] 4-Octene, 3,6-dimethyl- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[3][4][5][6]
[Link][1][4][6]
PubChem. (2024).[1][2][5][6] Compound Summary: Octene Isomers and Safety. National Library of Medicine.[1][2][5][6]
[Link]
Occupational Safety and Health Administration (OSHA). (2024).[1][2][5][6] Occupational Chemical Database: Flammable Liquids.
[Link][1][4][5][6]